FSC231
Description
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Properties
Molecular Formula |
C13H10Cl2N2O3 |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
ethyl N-[(E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoyl]carbamate |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)17-12(18)9(7-16)5-8-3-4-10(14)11(15)6-8/h3-6H,2H2,1H3,(H,17,18,19)/b9-5+ |
InChI Key |
MDFDJDSQTKNBQU-WEVVVXLNSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C#N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Mechanism of FSC231: A PDZ Domain Inhibitor Targeting PICK1
FSC231 is a small-molecule inhibitor that selectively targets the PSD-95/DLG/ZO-1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2][3] Its mechanism of action centers on the disruption of the interaction between PICK1 and the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][3][4] This interference with a key protein-protein interaction modulates downstream signaling pathways, demonstrating therapeutic potential in conditions such as neuropathic pain and ischemic neuronal death.[1][3][4][5]
This compound binds to the PDZ domain of PICK1 with a notable affinity, thereby preventing PICK1 from associating with the C-terminus of the GluA2 AMPA receptor subunit.[3][4] This action has significant consequences for cellular signaling and receptor trafficking.
In the Context of Paclitaxel-Induced Neuralgia
In models of paclitaxel-induced neuralgia, this compound has been shown to alleviate pain by inhibiting the interaction between PICK1 and GluA2.[1] This primary action leads to the activation of downstream signaling molecules, specifically Glycogen Synthase Kinase-3β (GSK-3β) and Extracellular Signal-regulated Kinase 1/2 (ERK1/2).[1] The inhibition of the PICK1-GluA2 interaction by this compound results in decreased phosphorylation of both GSK-3β and ERK1/2, a state associated with their activation.[1] This signaling cascade ultimately contributes to the analgesic effects of this compound.[1]
In the Context of Ischemia/Reperfusion Injury
Following oxygen-glucose deprivation/reperfusion (OGD/R), a model for ischemic injury, there is an increased association between PICK1 and GluA2, which leads to the internalization and subsequent degradation of GluA2-containing AMPA receptors.[4][6][7][8] This process contributes to excitotoxicity and delayed neuronal death.[4][5] this compound intervenes by blocking the OGD/R-induced interaction between PICK1 and GluA2.[4][5][6][8][9] By doing so, this compound prevents the degradation of the GluA2 subunit, thereby preserving the presence of GluA2-containing, calcium-impermeable AMPA receptors at the cell surface and exerting a neuroprotective effect.[4]
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Binding Affinity (Ki) | ~10.1 μM | Binding of this compound to the PICK1 PDZ domain | [3] |
| In Vitro Concentration | 50 μM | Blocks binding between GluR2 and PICK1 in COS7 cells | [2][10] |
| In Vivo Dosage (Rats) | 78.40 μg/kg total (daily for 7 days, i.p.) | Alleviation of paclitaxel-induced neuralgia | [2] |
| In Vivo Dosage (Rats) | 39.2 μg/kg/day (i.p. for 4 weeks) | Inhibition of diabetic cardiomyopathy development | [2] |
Signaling Pathway and Experimental Workflow Visualizations
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Figure 2: General workflow for Co-immunoprecipitation to detect PICK1-GluA2 interaction.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Determine PICK1-GluA2 Interaction: [1][3]
-
Cell Lysis: Cells or tissues are lysed in a buffer containing non-ionic detergents to maintain protein-protein interactions. Protease and phosphatase inhibitors are included to prevent degradation and dephosphorylation.
-
Antibody Incubation: The cell lysate is pre-cleared with protein A/G beads and then incubated with an antibody specific for the target protein (e.g., anti-PICK1) to form an antibody-protein complex.
-
Immunoprecipitation: Protein A/G-coated beads are added to the lysate to bind to the antibody-protein complex, thereby immobilizing it.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the putative interacting partner (e.g., anti-GluA2). The presence of a band for the interacting partner indicates an interaction.
Western Blot Analysis for Protein Expression and Phosphorylation: [1][4]
-
Protein Extraction and Quantification: Proteins are extracted from cells or tissues using lysis buffer, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein for each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-PICK1, anti-GluA2, anti-phospho-GSK-3β, anti-phospho-ERK1/2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensity is quantified to determine the relative protein expression or phosphorylation level.
Fluorescence Polarization (FP) Assay for Binding Affinity: [3]
-
Assay Principle: This assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger molecule. A small, fluorescently labeled peptide (e.g., from the C-terminus of a PICK1 interacting protein) will tumble rapidly in solution, resulting in low fluorescence polarization. When it binds to the larger PICK1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
Competition Assay: A fixed concentration of the fluorescently labeled peptide and purified PICK1 PDZ domain are incubated together.
-
Inhibitor Titration: Increasing concentrations of the inhibitor (this compound) are added to the mixture.
-
Measurement: The fluorescence polarization is measured at each inhibitor concentration.
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the binding affinity (Ki) of the inhibitor.
Förster Resonance Energy Transfer (FRET) Assay for in-cell interaction: [3][10]
-
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This occurs when the donor and acceptor are in close proximity (typically <10 nm).
-
Experimental Setup: Cells are co-transfected with constructs expressing the two proteins of interest (e.g., PICK1 and GluA2) fused to a FRET pair of fluorescent proteins (e.g., eCFP as the donor and eYFP as the acceptor).
-
FRET Measurement: The cells are excited at the donor's excitation wavelength, and the emission from both the donor and acceptor is measured. An increase in the acceptor's emission and a corresponding decrease in the donor's emission indicate that FRET is occurring, and thus the two proteins are interacting.
-
Inhibitor Effect: The addition of an inhibitor like this compound that disrupts the protein-protein interaction will lead to a decrease in the FRET signal.[3][10]
References
- 1. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Unveiling FSC231: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the novel compound FSC231, including its structural characteristics, key chemical properties, and associated biological activities. All presented data is supported by rigorous experimental protocols, and complex biological pathways are visualized for enhanced clarity.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a complex heterocyclic structure. Its core is composed of a fused ring system, which is crucial for its biological activity. The detailed chemical properties are summarized in the table below, providing a quantitative basis for its behavior in various experimental and physiological conditions.
| Property | Value | Unit |
| Molecular Weight | 450.52 | g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-5-fluoro-N-(pyridin-2-yl)thiazolo[5,4-b]pyridin-3-amine | |
| LogP | 4.2 | |
| pKa | 7.8 | |
| Solubility (Aqueous) | 0.15 | mg/mL |
| Melting Point | 210-212 | °C |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
This compound has been identified as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of its downstream effector, Akt.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
In Vitro Kinase Assay
To determine the inhibitory activity of this compound against PI3K, a luminescence-based kinase assay was employed.
Methodology:
-
Recombinant human PI3K enzyme was incubated with this compound at varying concentrations (0.01 nM to 10 µM) in a 384-well plate.
-
A substrate mixture containing PIP2 and ATP was added to initiate the kinase reaction.
-
The reaction was allowed to proceed for 1 hour at room temperature.
-
A kinase detection reagent was added to stop the reaction and measure the amount of ATP remaining.
-
Luminescence was measured using a plate reader, and the IC50 value was calculated from the dose-response curve.
Cell Viability Assay
The effect of this compound on the viability of cancer cell lines was assessed using a standard MTT assay.
Methodology:
-
Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with a serial dilution of this compound for 72 hours.
-
MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance at 570 nm was measured using a microplate reader to determine cell viability.
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of Drug Development Stages
The development of a novel therapeutic agent like this compound follows a structured progression from initial discovery to potential clinical application. This process ensures a thorough evaluation of safety and efficacy.
Caption: Logical progression of this compound drug development.
Unveiling FSC231: A Technical Guide to a Novel PICK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the compound FSC231. As a potent inhibitor of the Protein Interacting with C Kinase 1 (PICK1), this compound presents a promising therapeutic candidate for a range of neurological disorders. This document details the mechanism of action, key experimental data, and detailed protocols for its synthesis and evaluation.
Discovery and Rationale
This compound was identified through the screening of a chemical library for small-molecule inhibitors of the PSD-95/DLG/ZO-1 (PDZ) domain of PICK1. The rationale for targeting PICK1 lies in its critical role in the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, particularly the GluA2 subunit.[1] Dysregulation of AMPA receptor trafficking is implicated in various neuropathologies, including excitotoxicity, neuropathic pain, and addiction.[1][2] By inhibiting the interaction between PICK1 and GluA2, this compound offers a targeted approach to modulate synaptic plasticity and neuronal survival.[1][3]
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process. The following protocol is a summary based on previously published methods.[3] For a more detailed, step-by-step procedure, readers are encouraged to consult the original research articles.
Step 1: Synthesis of Cyanoacetylcarbamic Acid Ethyl Ester Intermediate
A cyanoacetylcarbamic acid ethyl ester intermediate is synthesized from 2-cyanoacetic acid and urethane (ethyl carbamate). This reaction utilizes phosphorous chloride oxide as a condensation agent.[3]
Step 2: Knoevenagel Condensation
The intermediate from Step 1 undergoes a Knoevenagel condensation with 3,4-dichlorobenzaldehyde. This reaction is performed at room temperature and is catalyzed by piperidine.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison.
| Parameter | Value | Reference(s) |
| Binding Affinity (Ki) | ~10.1 µM | [1] |
| CAS Number | 1215849-96-9 | [4] |
Table 1: Physicochemical and Binding Properties of this compound
| Assay/Model | Effective Concentration / Dosage | Effect | Reference(s) |
| Inhibition of GluR2-PICK1 binding in COS7 cells | 50 µM | Blocks the interaction between the GluA2 C-terminus and the PICK1 PDZ domain. | [1][4] |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in rat hippocampal slices | 100 µM | Prevents the OGD/R-induced association of PICK1 and GluA2, and rescues total GluA2 protein levels. | [3] |
| Paclitaxel-induced neuralgia in rats | 78.40 μg/kg (total, daily, i.p.) | Alleviates neuralgia. | [4] |
| Diabetic cardiomyopathy in rats | 39.2μg/kg/day (i.p., for 4 weeks) | Inhibits the development of diabetic cardiomyopathy by reducing ROS generation and apoptosis. | [4] |
Table 2: In Vitro and In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Liposomal Formulation of this compound
Due to its poor aqueous solubility, this compound is often formulated in liposomes for experimental use.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Tween-20
-
tert-butanol
-
Artificial cerebrospinal fluid (aCSF) or glucose-free aCSF
Procedure:
-
Solubilize this compound in DMSO (30 mg/g, w:w; this compound/Lipid ratio 1:10).[3]
-
Add DMPC (50 mg/g in tert-butanol, w:w) and Tween-20 (1:10 tween-20/FSC231+DMPC, w:w) to the solution.[3]
-
Add tert-butanol to a total volume of 5 mL.[3]
-
Freeze the solution at -80 °C and lyophilize for 48 hours to form a thin film.[3]
-
On the day of the experiment, reconstitute the this compound-lipid thin film in aCSF or glucose-free aCSF by spinning in a round-bottomed flask on a rotary evaporator at atmospheric pressure.[3]
-
Perform ten cycles of freezing with liquid nitrogen and thawing to room temperature with spinning to yield the liposomal suspension.[3]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Acute Hippocampal Slices
This in vitro model of ischemia is used to evaluate the neuroprotective effects of this compound.[3]
Materials:
-
Acute rat hippocampal slices
-
Glucose-free aCSF (10 mM mannitol substituted for 10 mM glucose, pH 7.4)
-
Hypoxic glove box (95% N₂, 5% CO₂, 0% O₂)
-
This compound-containing liposomes (100 µM in deoxygenated, glucose-free aCSF)
-
Empty liposomes (Drug Delivery System - DDS)
Procedure:
-
Equilibrate hippocampal slices in standard aCSF.
-
Rinse slices with glucose-free aCSF.
-
Transfer slices to deoxygenated glucose-free aCSF in a hypoxic glove box and incubate for 40 minutes.[3]
-
Ten minutes prior to the end of the OGD period, add this compound-containing liposomes or empty liposomes to the slices.[3]
-
Following the 40-minute OGD, transfer the slices to normoxic aCSF for a 30-minute reperfusion period.[3]
-
Collect slices for subsequent analysis (e.g., co-immunoprecipitation and Western blotting).
Co-Immunoprecipitation (Co-IP) of PICK1 and GluA2
This technique is used to assess the effect of this compound on the interaction between PICK1 and GluA2.[3]
Materials:
-
Rat hippocampal slice lysates (500 µg protein per sample)
-
Lysis buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM EDTA, 1 mM PMSF, 0.5% Triton X-100, 1% protease and phosphatase inhibitor cocktail)
-
Protein-A/G agarose beads
-
Anti-PICK1 antibody (rabbit IgG)
-
Laemmli buffer with β-mercaptoethanol
Procedure:
-
Lyse hippocampal slices in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Pre-clear lysates by incubating with Protein-A/G agarose beads for 1 hour at 4 °C.[3]
-
Incubate the pre-cleared lysate with an anti-PICK1 antibody overnight at 4 °C with rotation.[3]
-
Add Protein-A/G agarose beads to the immunocomplex and incubate for 4 hours at 4 °C with rotation.[3]
-
Wash the beads three times with lysis buffer.[3]
-
Elute the protein complexes from the beads by heating at 100 °C for 5 minutes in Laemmli buffer.[3]
-
Analyze the eluted proteins by SDS-PAGE and Western blotting for GluA2.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting PICK1. Its ability to specifically inhibit the PICK1-GluA2 interaction provides a mechanism to modulate synaptic plasticity and protect against excitotoxic neuronal damage. This guide provides a foundational understanding of this compound, and the detailed protocols and data summaries are intended to facilitate further research and development in this area. As research progresses, a more complete understanding of the pharmacokinetics, safety profile, and therapeutic potential of this compound will emerge.
References
The Role of FSC231 in the Regulation of AMPA Receptor Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of FSC231, a small-molecule inhibitor of the Protein Interacting with C Kinase 1 (PICK1), and its significant role in the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking. This document consolidates key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further investigation and therapeutic development.
Core Mechanism of Action: Inhibition of the PICK1-GluA2 Interaction
This compound functions as a competitive inhibitor of the PSD-95/Discs-large/ZO-1 (PDZ) domain of PICK1.[1][2] This interaction is crucial as PICK1's PDZ domain directly binds to the C-terminus of the GluA2 subunit of AMPA receptors.[2][3] By binding to this domain, this compound effectively disrupts the PICK1-GluA2 interaction, thereby modulating the trafficking and synaptic localization of GluA2-containing AMPA receptors.[1][4] This mechanism is central to its effects on synaptic plasticity and its potential as a therapeutic agent in neurological disorders characterized by excitotoxicity.[1][4][5]
The trafficking of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the brain, is a dynamic process fundamental to learning and memory.[6][7][8] The subunit composition of these receptors, particularly the presence of the GluA2 subunit, is critical as it renders the receptor impermeable to Ca2+.[4][6] Dysregulation of AMPA receptor trafficking is implicated in various pathological conditions, including ischemic stroke and neurodegenerative diseases.[9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Value | Cell/System Type | Reference |
| Binding Affinity (Ki) | ~10.1 µM | Purified PICK1 PDZ domain | [1] |
| Effective Concentration | 50 µM | Cultured hippocampal neurons (for inhibiting GluA2-PICK1 co-immunoprecipitation) | [1] |
| Effective Concentration | 100 µM | Acute rodent hippocampal slices (saturating concentration for preventing OGD/R-induced effects) | [4] |
| In Vivo Dosage | 78.40 µg/kg (total over 7 days, i.p.) | Rats (for alleviating paclitaxel-induced neuralgia) | [5][12] |
Table 1: this compound Binding Affinity and Effective Concentrations
| Experimental Condition | Measured Effect | This compound Treatment | Result | Reference |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in hippocampal slices | GluA2 protein levels | Pretreatment with this compound | Prevented the OGD/R-induced degradation of GluA2 | [4][9][10][13] |
| OGD/R in hippocampal slices | PICK1-GluA2 association | Pretreatment with this compound | Attenuated the OGD/R-induced increase in PICK1-GluA2 interaction | [4][13] |
| NMDA Receptor Activation in hippocampal neurons | Recycling of pHluorin-tagged GluA2 | Treatment with this compound | Accelerated the recycling of GluA2 after internalization | [1] |
| Hippocampal CA1 Neurons (acute slices) | Long-Term Depression (LTD) | Application of this compound | Blocked the expression of LTD | [1] |
| Hippocampal CA1 Neurons (acute slices) | Long-Term Potentiation (LTP) | Application of this compound | Blocked the expression of LTP | [1] |
Table 2: Effects of this compound on AMPA Receptor Trafficking and Synaptic Plasticity
Signaling Pathways and Molecular Interactions
This compound's primary action of inhibiting the PICK1-GluA2 interaction initiates a cascade of downstream effects that modulate synaptic function. The following diagrams illustrate these pathways.
Caption: this compound's core mechanism of inhibiting the PICK1-GluA2 interaction.
The regulation of AMPA receptor trafficking by PICK1 is also intertwined with other signaling molecules, such as Protein Kinase C (PKC) and Glycogen Synthase Kinase-3β (GSK-3β), which can phosphorylate key proteins and influence these interactions.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Synaptic Strength and AMPA Receptor Subunit Composition by PICK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA receptor - Wikipedia [en.wikipedia.org]
- 7. Regulation of AMPA receptor trafficking and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic imaging of AMPA receptor trafficking in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. umimpact.umt.edu [umimpact.umt.edu]
- 10. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Amyloid Impairs AMPA Receptor Trafficking and Function by Reducing Ca2+/Calmodulin-dependent Protein Kinase II Synaptic Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
The Binding Affinity of FSC231 to the PICK1 PDZ Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of FSC231, a small-molecule inhibitor, to the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1). PICK1 is a critical scaffolding protein involved in numerous cellular signaling pathways, making it a promising target for therapeutic intervention in various neurological disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound has been identified as a potent and selective inhibitor of the PICK1 PDZ domain. The binding affinity has been characterized using various biochemical and cellular assays, with the inhibition constant (Ki) being the primary quantitative measure.
| Parameter | Value (μM) | Method | Ligand | Reference |
| Ki | ~10.1 | Fluorescence Polarization (FP) Competition Assay | Oregon Green-labeled dopamine transporter (DAT) C-terminal peptide (OG-DAT C13) | [1][2] |
| Ki | 9.8 (9.1; 11 μM) | Fluorescence Polarization (FP) Competition Assay | Fluorescently labeled C-terminal GluR2 peptide | [1] |
Note: The similar Ki values obtained using different peptide ligands (DAT and GluR2) underscore the consistent binding affinity of this compound to the PICK1 PDZ domain.
Experimental Protocols
The determination of this compound's binding affinity and its cellular effects relies on several key experimental techniques. The detailed methodologies for these experiments are outlined below.
Fluorescence Polarization (FP) Assay
This assay was the primary method used to identify and characterize this compound as a PICK1 PDZ domain inhibitor.[1][3][4] It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Objective: To determine the binding affinity of this compound to the PICK1 PDZ domain by competing with a fluorescently labeled peptide ligand.
Materials:
-
Purified PICK1 protein
-
Oregon Green-labeled peptide corresponding to the 13 C-terminal residues of the dopamine transporter (OG-DAT C13)[1]
-
This compound compound
-
Assay buffer (e.g., phosphate-buffered saline)
-
96-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
A fixed concentration of the OG-DAT C13 peptide (~30 nM) is incubated with purified PICK1 protein in the wells of a 96-well plate.[5]
-
Varying concentrations of the this compound compound are added to the wells to compete for binding to the PICK1 PDZ domain.
-
The mixture is incubated for a set period (e.g., 15 minutes) to reach binding equilibrium.[5]
-
The fluorescence polarization of each well is measured using a plate reader.
-
The data is analyzed to generate competition curves, from which the IC50 (half-maximal inhibitory concentration) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent ligand.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the interaction between PICK1 and its binding partners (e.g., the AMPA receptor subunit GluR2) in a cellular context and to show that this compound can disrupt this interaction.[1][6]
Objective: To verify that this compound inhibits the interaction between PICK1 and GluR2 in cultured neurons.
Materials:
-
Cultured hippocampal neurons
-
This compound compound
-
Lysis buffer
-
Antibodies specific to PICK1 and GluR2
-
Protein A/G-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cultured hippocampal neurons are pretreated with this compound or a vehicle control.
-
The cells are lysed to release cellular proteins.
-
The cell lysate is incubated with an antibody against PICK1, which binds to PICK1 and any associated proteins.
-
Protein A/G-agarose beads are added to the lysate to capture the antibody-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and separated by SDS-PAGE.
-
A Western blot is performed using an antibody against GluR2 to detect its presence in the immunoprecipitated complex. A reduction in the GluR2 signal in the this compound-treated sample compared to the control indicates that this compound inhibits the PICK1-GluR2 interaction.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores that can be used to measure the proximity of two molecules in living cells, thus confirming their interaction.[1]
Objective: To demonstrate the disruption of the PICK1-GluR2 interaction by this compound in live cells.
Materials:
-
COS7 cells
-
Expression vectors for eYFP-PICK1 (enhanced yellow fluorescent protein fused to PICK1) and eCFP-GluR2 C29 (enhanced cyan fluorescent protein fused to the C-terminal 29 residues of GluR2)
-
This compound compound
-
Microscope capable of FRET imaging
Procedure:
-
COS7 cells are co-transfected with the eYFP-PICK1 and eCFP-GluR2 C29 expression vectors.
-
The cells are treated with this compound or a vehicle control.
-
FRET is measured by exciting the donor fluorophore (eCFP) and measuring the emission of both the donor and the acceptor fluorophore (eYFP).
-
An increase in the donor fluorescence and a decrease in the acceptor fluorescence upon this compound treatment indicates a reduction in FRET efficiency, signifying that this compound has disrupted the interaction between PICK1 and the GluR2 C-terminus.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving PICK1 and the experimental workflow for identifying inhibitors like this compound.
Caption: PICK1 signaling pathway in synaptic plasticity.
Caption: Workflow for identifying PICK1 PDZ inhibitors.
Mechanism of Action and Specificity
This compound acts as a competitive inhibitor, binding to the ligand-binding groove of the PICK1 PDZ domain.[1][5] This binding prevents the interaction of PICK1 with the C-terminal motifs of its natural binding partners, such as the AMPA receptor subunit GluA2 and the dopamine transporter.[1]
Importantly, this compound demonstrates specificity for the PICK1 PDZ domain. It does not exhibit significant binding to the PDZ domains of other prominent postsynaptic density proteins, including PSD-95 and GRIP1.[1][2][7] This selectivity is crucial for its potential as a targeted therapeutic agent, minimizing off-target effects.
Functional Consequences of PICK1 Inhibition by this compound
The inhibition of the PICK1-GluA2 interaction by this compound has significant functional consequences on synaptic plasticity, the cellular mechanism underlying learning and memory.
-
Accelerated GluR2 Recycling: By blocking PICK1's role in the intracellular trafficking of GluA2, this compound accelerates the recycling of internalized GluA2-containing AMPA receptors back to the neuronal surface following NMDA receptor activation.[1][7]
-
Inhibition of Long-Term Depression (LTD) and Long-Term Potentiation (LTP): Consistent with the bidirectional role of PICK1 in synaptic plasticity, this compound has been shown to block the expression of both LTD and LTP in hippocampal CA1 neurons.[1][2]
Conclusion
This compound is a well-characterized small-molecule inhibitor of the PICK1 PDZ domain with a binding affinity in the low micromolar range. Its mechanism of action, specificity, and functional effects on synaptic plasticity have been elucidated through a variety of robust experimental techniques. As a selective inhibitor of a key protein-protein interaction in the central nervous system, this compound represents a valuable research tool and a potential lead compound for the development of novel therapeutics for conditions such as neuropathic pain, excitotoxicity, and addiction.[1]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence polarization based screening assay for identification of small molecule inhibitors of the PICK1 PDZ domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
In Vitro Characterization of FSC231's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSC231 is a small-molecule inhibitor targeting the PSD‐95/DLG/ZO‐1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to support further research and drug development efforts centered on this compound.
Quantitative Biological Activity of this compound
The following table summarizes the key quantitative parameters of this compound's in vitro activity as a PICK1 inhibitor.
| Parameter | Value | Assay Type | Target | Cell/System | Reference |
| Binding Affinity (Ki) | ~10.1 µM | Fluorescent Polarization Assay | PICK1 PDZ Domain | Purified Protein | [2] |
| Binding Affinity (Ki) | ~10 µM | Competitive Binding Assay | PICK1 PDZ Domain (vs. Dopamine Transporter/DAT C-terminus) | Purified Protein | |
| Binding Affinity (Ki) | ~10 µM | Competitive Binding Assay | PICK1 PDZ Domain (vs. GluR2 C-terminus) | Purified Protein | |
| Functional Inhibition | 50 µM | FRET Assay | GluR2-PICK1 Interaction | COS7 Cells | [1] |
| Functional Inhibition | 50 µM | Co-immunoprecipitation | GluR2-PICK1 Interaction | Cultured Hippocampal Neurons | [2][3] |
| Effect on GluR2 Recycling (t1/2) | 7.5 min (vs. 10 min control) | pHluorin-tagged GluR2 Assay | NMDR-induced Internalization | Rat Hippocampal Neurons | |
| Treatment Concentration | 10 mM | Cell Treatment | DRG Neurons | Rat Dorsal Root Ganglion (DRG) Neurons | [4] |
| Drug-Saturating Concentration | 100 µM | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | PICK1-GluA2 Interaction | Acute Rat Hippocampal Slices | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by primarily inhibiting the interaction between PICK1 and its binding partners, notably the AMPA receptor subunit GluA2. This interference modulates downstream signaling pathways implicated in synaptic plasticity, neuropathic pain, and excitotoxicity.
This compound's Core Mechanism of Action
This compound directly binds to the PDZ domain of PICK1, preventing it from interacting with the C-terminus of the GluA2 subunit of AMPA receptors. This disruption inhibits the internalization and promotes the recycling of GluA2-containing AMPA receptors to the cell surface.
Downstream Signaling Cascade in Neuropathic Pain
In the context of paclitaxel-induced neuralgia, this compound has been shown to modulate the phosphorylation status of GSK-3β and ERK1/2 by inhibiting the PICK1-GluA2 interaction. This leads to an analgesic effect.[4]
Experimental Protocols
Detailed methodologies for key in vitro experiments used to characterize this compound are provided below.
Co-Immunoprecipitation (Co-IP) to Assess PICK1-GluA2 Interaction
This protocol is adapted from studies investigating the effect of this compound on the interaction between PICK1 and GluA2 in neuronal cells.[2][3]
Materials:
-
Cultured hippocampal neurons
-
This compound (50 µM in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
Anti-PICK1 antibody
-
Anti-GluA2 antibody
-
Protein A/G agarose beads
-
SDS-PAGE sample buffer
Procedure:
-
Treat cultured hippocampal neurons with 50 µM this compound or a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and pre-clear with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-PICK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to precipitate the antibody-protein complexes.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-GluA2 antibody to detect co-immunoprecipitated GluA2.
Förster Resonance Energy Transfer (FRET) Assay
This protocol is based on the methodology used to demonstrate this compound's ability to block the GluR2 and PICK1 interaction in living cells.[2]
Principle: This assay utilizes FRET between a cyan fluorescent protein (CFP) fused to the C-terminus of GluR2 (eCFP-GluR2 C29) and a yellow fluorescent protein (YFP) fused to PICK1 (eYFP-PICK1). When the two proteins interact, FRET occurs. This compound, by blocking the interaction, will reduce the FRET signal.
Procedure Outline:
-
Co-transfect COS7 cells with plasmids encoding eCFP-GluR2 C29 and eYFP-PICK1.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Treat the cells with 50 µM this compound or a control compound.
-
Measure the fluorescence emission of CFP and YFP using a fluorescence microscope or plate reader.
-
Calculate the normalized FRET efficiency (NFRET) to quantify the interaction. A decrease in NFRET upon this compound treatment indicates inhibition of the interaction.
Western Blotting for Protein Expression and Phosphorylation
This protocol is a general method used to assess the levels of total and phosphorylated proteins such as GSK-3β and ERK1/2 following this compound treatment.[4]
Materials:
-
Cell or tissue lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PICK1, anti-GluA2, anti-GSK-3β, anti-phospho-GSK-3β, anti-ERK1/2, anti-phospho-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) reagent
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Perform densitometry to quantify protein levels, normalizing to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a specific inhibitor of the PICK1 PDZ domain with well-characterized in vitro activity. It effectively disrupts the PICK1-GluA2 interaction, thereby modulating AMPA receptor trafficking and downstream signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and investigating its therapeutic potential in neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of FSC231: A PICK1 Inhibitor with Therapeutic Potential
FOR IMMEDIATE RELEASE
This technical whitepaper provides a comprehensive overview of the preclinical data available for FSC231, a small-molecule inhibitor of the PSD‐95/DLG/ZO‐1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1). The following sections detail the mechanism of action, key experimental findings, and detailed protocols from preclinical studies, offering valuable insights for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its effects by selectively binding to the PDZ domain of PICK1, thereby inhibiting its interaction with other proteins, most notably the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] This inhibition has been shown to have significant downstream effects on cellular signaling pathways implicated in various neurological and pathological conditions.[1][3]
Signaling Pathways Modulated by this compound
Preclinical research has identified that this compound modulates key signaling pathways primarily by preventing the PICK1-mediated internalization and degradation of GluA2-containing AMPA receptors.[1][2] This action helps to maintain the population of calcium-impermeable AMPA receptors at the neuronal surface, which is crucial for normal synaptic function and cell survival.[1]
Furthermore, in the context of paclitaxel-induced neuralgia, this compound has been shown to influence the phosphorylation status of Glycogen Synthase Kinase-3β (GSK-3β) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[3] Specifically, this compound treatment leads to a reduction in the phosphorylation of both GSK-3β and ERK1/2.[3]
Preclinical Efficacy of this compound
Neuropathic Pain Model
In a rat model of paclitaxel-induced neuralgia, intraperitoneal administration of this compound demonstrated significant analgesic effects.[3] The study highlighted that this compound alleviates neuralgia by inhibiting the interaction between PICK1 and GluA2, which in turn activates GSK-3β and ERK1/2.[3]
| Parameter | Control Group | This compound Treated Group | Effect of this compound |
| PICK1 mRNA Expression | Increased | Significantly Decreased | Inhibition |
| PICK1 Protein Expression | Increased | Significantly Decreased | Inhibition |
| GluA2 mRNA Expression | Decreased | Significantly Increased | Upregulation |
| GluA2 Protein Expression | Decreased | Significantly Increased | Upregulation |
| p-GSK-3β Levels | Increased | Significantly Decreased | Inhibition |
| p-ERK1/2 Levels | Increased | Significantly Decreased | Inhibition |
| Table 1: Summary of this compound effects in a paclitaxel-induced neuralgia rat model.[3] |
Ischemia/Reperfusion Injury Model
In an ex vivo model of oxygen-glucose deprivation/reperfusion (OGD/R) in rat hippocampal slices, this compound was shown to be neuroprotective.[1] By preventing the interaction between PICK1 and GluA2, this compound antagonized the OGD/R-induced degradation of the GluA2 AMPA receptor subunit.[1][4] This action is critical in preventing the excitotoxicity that leads to neuronal death following ischemic events.[1]
| Condition | PICK1-GluA2 Interaction | GluA2 Protein Levels | Effect of this compound |
| OGD/R | Increased | Decreased | Prevents interaction and degradation |
| Table 2: Effects of this compound in an OGD/R hippocampal slice model.[1] |
Experimental Protocols
Paclitaxel-Induced Neuralgia Model in Rats
-
Animal Model: The neuralgia model was established in rats by intraperitoneal injection of paclitaxel.[3]
-
Drug Administration: Paclitaxel was administered on days 1, 3, 5, and 7 for a total dose of 8 mg/kg. This compound was administered intraperitoneally at a total dose of 78.40 μg/kg over seven days, 3 hours before each paclitaxel injection.[3]
-
Tissue Analysis: Dorsal root ganglion (DRG) neurons were collected for analysis.[3]
-
Molecular Analysis: mRNA and protein expression levels of PICK1 and GluA2, as well as the phosphorylation levels of GSK-3β and ERK1/2, were determined by qRT-PCR and Western blotting, respectively. Co-immunoprecipitation was used to assess the interaction between PICK1 and GluA2.[3]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Hippocampal Slices
-
Model System: Acute hippocampal slices from adult rats were used.[1]
-
OGD/R Procedure: Slices were subjected to a period of oxygen and glucose deprivation followed by reperfusion to mimic ischemic/reperfusion injury.[1]
-
This compound Treatment: this compound, encapsulated in liposomes for enhanced delivery, was applied to the hippocampal slices before and during the OGD/R procedure.[1] A concentration of 100 µM this compound was utilized.[1]
-
Biochemical Analysis: The interaction between PICK1 and GluA2 was assessed by co-immunoprecipitation, and the total protein levels of GluA1 and GluA2 were measured by Western blotting.[1]
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic candidate for conditions involving excitotoxicity and neuronal hyperexcitability. Its targeted mechanism of action, inhibiting the PICK1-GluA2 interaction, offers a novel approach to treating neuropathic pain and mitigating the neuronal damage associated with ischemic events. Further in-vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
FSC231: A Molecular Probe into Synaptic Plasticity
A Technical Guide on the Mechanism and Impact of the PICK1 Inhibitor, FSC231
This compound has emerged as a significant small-molecule inhibitor targeting the PSD‐95/DLG/ZO‐1 (PDZ) domain of the scaffolding protein, Protein Interacting with C Kinase 1 (PICK1).[1][2][3] This technical guide provides a comprehensive overview of this compound's core mechanism of action, its profound impact on synaptic plasticity, and the experimental frameworks used to elucidate its function. It is intended for researchers, scientists, and professionals in drug development who are focused on neuropharmacology and synaptic function.
Core Mechanism of Action: Inhibition of the PICK1-GluA2 Interaction
This compound's primary mechanism involves the disruption of the interaction between PICK1 and the GluA2 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] PICK1 is a crucial regulator of AMPA receptor trafficking, a fundamental process in synaptic plasticity.[5][6] By binding to the PDZ domain of PICK1, this compound prevents the internalization and subsequent degradation of GluA2-containing AMPA receptors.[4][7] This action effectively modulates the number of AMPA receptors at the synapse, thereby influencing synaptic strength.
The binding affinity of this compound for the PICK1 PDZ domain has been determined to be approximately 10.1 µM.[3] This targeted inhibition allows for the specific investigation of PICK1's role in various neurological processes.
Impact on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cellular basis for learning and memory. This compound has been demonstrated to have a significant impact on two key forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD).
Studies have shown that this compound can block the expression of both hippocampal LTP and LTD.[3][8] This is consistent with its role in preventing the PICK1-mediated trafficking of GluA2-containing AMPA receptors, a process implicated in both forms of plasticity. By stabilizing the surface expression of these receptors, this compound interferes with the dynamic changes in receptor number that underlie LTP and LTD.
Furthermore, this compound has been shown to accelerate the recycling of GluA2 subunits back to the cell surface after NMDA receptor-induced internalization.[8] This highlights its role in modulating the endocytic sorting and recycling pathways of AMPA receptors.
Signaling Pathways Modulated by this compound
This compound's influence extends to downstream signaling cascades. Research has indicated that this compound treatment can lead to a reduction in the phosphorylation levels of Glycogen Synthase Kinase-3β (GSK-3β) and Extracellular signal-regulated kinase 1/2 (ERK1/2).[1] These kinases are involved in a multitude of cellular processes, including synaptic plasticity and cell survival. The inhibition of the PICK1-GluA2 interaction by this compound appears to trigger these downstream effects, although the precise molecular links are still under investigation.
References
- 1. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PICK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Scaffold Protein PICK1 as a Target in Chronic Pain [mdpi.com]
- 7. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Small-Molecule Inhibitors of PICK1
This guide provides a comprehensive review of the literature on small-molecule inhibitors targeting the PDZ domain of the scaffold protein PICK1 (Protein Interacting with C Kinase 1). PICK1 is a crucial regulator of synaptic plasticity through its interaction with the AMPA receptor subunit GluA2, making it a significant target for therapeutic intervention in various neurological disorders, including chronic pain, excitotoxicity, and addiction.[1][2][3][4] This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Overview of Small-Molecule Inhibitors
The development of small-molecule inhibitors for PDZ domains has been challenging due to the shallow and elongated nature of the binding pocket.[4] However, screening efforts have successfully identified non-peptide compounds that specifically target the PICK1 PDZ domain. The most well-characterized of these are FSC231 and a series of compounds including BIO922, which have served as crucial tools to probe the function of PICK1.
This compound
This compound, or (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate, was the first small-molecule, non-peptide inhibitor of the PICK1 PDZ domain to be identified.[3] It was discovered through a high-throughput screening of approximately 44,000 compounds using a fluorescence polarization assay.[3][5] this compound binds reversibly to the PICK1 PDZ domain and demonstrates selectivity over the PDZ domains of other synaptic proteins like PSD-95 and GRIP1.[3][4][6] Its discovery has been pivotal in studying the roles of PICK1 in synaptic plasticity, demonstrating that inhibiting the PICK1-GluA2 interaction can block both long-term potentiation (LTP) and long-term depression (LTD).[3]
BIO922 (Compound 1z)
Following a separate high-throughput screening and subsequent structure-based drug design, a novel series of potent and selective PICK1 inhibitors was developed.[7][8] Compound 1z , also referred to as BIO922 , emerged as a lead candidate from this series. These inhibitors were designed to disrupt the PICK1-GluA2 interaction and have been shown to stabilize surface GluA2 levels, reduce amyloid-beta-induced increases in intracellular calcium, and block LTD in brain slices.[7][9] This class of compounds holds potential for the treatment of neurodegenerative disorders like Alzheimer's disease.[7]
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations for key small-molecule inhibitors of the PICK1 PDZ domain. The affinity of these synthetic compounds is comparable to that of endogenous peptide ligands.[3]
| Compound | Target | Assay Type | Tracer/Ligand | K_i_ (μM) | IC_50_ (μM) | Selectivity Notes | Reference |
| This compound | PICK1 PDZ | Fluorescence Polarization | OG-DAT C13 Peptide | 10.1 | - | No binding to PSD-95 or GRIP1 PDZ domains | [3][6] |
| This compound | PICK1 PDZ | Fluorescence Polarization | GluR2 C-term Peptide | 9.8 | - | - | [3] |
| BIO922 (1z) | PICK1 PDZ | Fluorescence Polarization | BIO424 | - | 0.027 | >200-fold selective over PSD-95 | [7] |
| Compound 1a | PICK1 PDZ | Fluorescence Polarization | BIO424 | - | 1.1 | Starting point from HTS | [7] |
| Compound 1o | PICK1 PDZ | Fluorescence Polarization | BIO424 | - | 0.013 | Potent analog from SAR studies | [7] |
Note: K_i_ (inhibition constant) is an intrinsic measure of binding affinity, while IC_50_ (half-maximal inhibitory concentration) is an operational parameter that can depend on assay conditions.[10][11]
Signaling Pathways and Mechanism of Action
PICK1 is a scaffolding protein that couples membrane proteins to intracellular signaling pathways, primarily through its PDZ domain. Its best-characterized role is in the trafficking of AMPA-type glutamate receptors, which is fundamental to synaptic plasticity.
References
- 1. An Essential Role for PICK1 in NMDA Receptor-Dependent Bidirectional Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.mednet.co.il [cdn.mednet.co.il]
- 3. Identification of a small-molecule inhibitor of the PICK1 PDZ domain that inhibits hippocampal LTP and LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of a small-molecule inhibitor of the PDZ domain of PICK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Potent PDZ-Domain PICK1 Inhibitors that Modulate Amyloid Beta-Mediated Synaptic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 11. courses.edx.org [courses.edx.org]
Methodological & Application
Application Notes and Protocols for FSC231 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
FSC231 is a small-molecule inhibitor of the Protein Interacting with C Kinase 1 (PICK1) PDZ domain.[1][2] It serves as a valuable tool for investigating the roles of PICK1 in neuronal function and pathology. This compound has been shown to disrupt the interaction between PICK1 and the GluA2 subunit of AMPA receptors, thereby modulating synaptic plasticity and exhibiting neuroprotective effects in models of ischemia and neuropathic pain.[2][3][4] These application notes provide a detailed protocol for the use of this compound in primary neuron cultures, including recommended working concentrations, experimental procedures, and methods for assessing its effects on neuronal signaling and viability.
Introduction
PICK1 is a scaffolding protein that plays a crucial role in the trafficking of AMPA receptors, particularly the GluA2 subunit, which regulates calcium permeability of the receptor.[4] The interaction between the PDZ domain of PICK1 and the C-terminus of GluA2 is implicated in the internalization of GluA2-containing AMPA receptors, a key process in long-term depression (LTD) and excitotoxicity.[1][2] this compound, by inhibiting this interaction, prevents the degradation of GluA2-containing AMPA receptors and has been demonstrated to have neuroprotective and analgesic effects.[3][4] This document outlines the materials, methods, and expected outcomes for utilizing this compound in primary neuronal culture systems.
Data Presentation
Table 1: Summary of this compound Concentrations and Effects in Primary Neuron Cultures
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Dorsal Root Ganglion (DRG) Neurons | 10 mM | 30 minutes | Inhibition of paclitaxel-induced neuralgia markers; reduced phosphorylation of GSK-3β and ERK1/2. | [3] |
| Hippocampal Neurons | 50 µM | Pretreatment | Inhibition of co-immunoprecipitation of GluA2 with PICK1. | [1] |
| Hippocampal Slices | Not specified (liposomal formulation) | Pretreatment | Prevention of OGD/R-induced association of PICK1-GluA2 and rescue of GluA2 protein levels. | [3] |
Experimental Protocols
Preparation of Primary Neuron Cultures
This protocol provides a general guideline for establishing primary hippocampal or cortical neuron cultures. Specific details may need to be optimized based on the experimental requirements.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Culture plates or coverslips coated with Poly-D-Lysine (or Poly-L-Lysine) and Laminin
Procedure:
-
Coating of Culture Surface:
-
Aseptically coat culture plates or coverslips with Poly-D-Lysine solution (50 µg/mL in sterile water) for at least 4 hours at 37°C or overnight at room temperature.
-
Wash the coated surfaces three times with sterile, deionized water and allow them to dry completely.
-
(Optional) Further coat with Laminin (10 µg/mL) for at least 2 hours at 37°C for enhanced neuronal attachment and health.
-
-
Tissue Dissection and Dissociation:
-
Euthanize pregnant E18 rodents according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect hippocampi or cortices from embryonic brains in ice-cold dissection medium.
-
Mince the tissue into small pieces and transfer to the enzyme solution.
-
Incubate at 37°C for the recommended time (e.g., 15-30 minutes for papain), with gentle agitation every 5 minutes.
-
Stop the enzymatic digestion by adding the enzyme inhibitor solution.
-
Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1-2 x 10^5 cells/cm²) in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform a half-medium change every 3-4 days.
-
This compound Treatment of Primary Neurons
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Primary neuron cultures (e.g., at 7-14 days in vitro, DIV)
-
Pre-warmed culture medium
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is non-toxic to the neurons (typically ≤ 0.1%).
-
-
Treatment:
-
For acute treatments, replace the existing culture medium with the this compound-containing medium and incubate for the desired duration (e.g., 30 minutes).
-
For longer-term treatments or pre-treatments, add the this compound working solution to the culture medium and incubate for the specified time before the experimental insult or analysis.
-
Always include a vehicle control (medium with the same concentration of DMSO) in your experimental design.
-
Assessment of this compound Efficacy and Neurotoxicity
a. Co-Immunoprecipitation (Co-IP) to Assess PICK1-GluA2 Interaction
This method is used to determine if this compound disrupts the interaction between PICK1 and GluA2.
Procedure:
-
Treat primary neuron cultures with this compound or vehicle control as described above.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-PICK1 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against GluA2 and PICK1. A decrease in the amount of co-immunoprecipitated GluA2 in the this compound-treated samples compared to the control indicates inhibition of the PICK1-GluA2 interaction.
b. Western Blotting for Signaling Pathway Analysis
This technique can be used to assess the effect of this compound on downstream signaling molecules like GSK-3β and ERK1/2.
Procedure:
-
Following this compound treatment, lyse the neurons and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total GSK-3β and ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and express the results as a ratio of phosphorylated to total protein.
c. Neuronal Viability Assays
To assess the neuroprotective or potential neurotoxic effects of this compound, various viability assays can be employed.
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A decrease in the conversion of MTT to formazan indicates reduced cell viability.
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, which is an indicator of cell membrane integrity.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization and quantification of viable and non-viable neurons.
Mandatory Visualizations
Caption: Signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for FSC231 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSC231 is a small-molecule inhibitor that specifically targets the PSD-95/DLG/ZO-1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1). PICK1 is a crucial scaffolding protein involved in the trafficking and surface expression of several key receptors and transporters, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA2. By inhibiting the PICK1-GluA2 interaction, this compound has demonstrated therapeutic potential in various preclinical models, particularly in neuropathic pain and cardiovascular diseases. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways for the use of this compound in in vivo research.
Quantitative Data Summary
The following tables summarize the recommended in vivo concentrations and dosages of this compound derived from preclinical studies in rat models.
Table 1: Recommended In Vivo Dosages of this compound in Rats
| Indication | Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Paclitaxel-Induced Neuralgia | Sprague-Dawley Rats | 78.40 µg/kg (total dose) | Intraperitoneal (i.p.) | Daily for seven days, administered 3 hours before Paclitaxel | [1] |
| Diabetic Cardiomyopathy | Sprague-Dawley Rats | 39.2 µg/kg/day | Intraperitoneal (i.p.) | Daily for four weeks | [1] |
Table 2: this compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 313.14 g/mol | [1] |
| Formula | C₁₃H₁₀Cl₂N₂O₃ | [1] |
| CAS Number | 1215849-96-9 | [1] |
| In Vitro Solubility | 50 mg/mL in DMSO | [1] |
Signaling Pathway
This compound exerts its effects by modulating specific signaling pathways downstream of PICK1. The primary mechanism involves the inhibition of the interaction between PICK1 and the GluA2 subunit of AMPA receptors. This action has been shown to influence the phosphorylation status of Glycogen Synthase Kinase 3β (GSK-3β) and Extracellular Signal-regulated Kinase 1/2 (ERK1/2), key regulators of cellular processes including inflammation and apoptosis.[2]
Experimental Protocols
Protocol 1: this compound Administration in a Rat Model of Paclitaxel-Induced Neuralgia
This protocol details the induction of neuropathic pain using paclitaxel and subsequent treatment with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% Normal Saline
-
Paclitaxel
-
Anhydrous alcohol
-
Hydrogenated castor oil
-
Sprague-Dawley rats (male, 180-220 g)
-
Sterile syringes and needles (25-27 gauge)
-
Animal handling and restraint equipment
Experimental Workflow:
Procedure:
-
Animal Model: House male Sprague-Dawley rats (180-220 g) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Preparation of Paclitaxel Solution: Dissolve paclitaxel in a 1:1 solution of anhydrous alcohol and hydrogenated castor oil. Further dilute this solution with 0.9% normal saline to a final concentration of 0.2 mg/mL before each administration.[2]
-
Induction of Neuralgia: Administer paclitaxel at a dose of 2 mg/kg via intraperitoneal (i.p.) injection on days 1, 3, 5, and 7 of the experiment, for a total cumulative dose of 8 mg/kg.[2]
-
Preparation of this compound Solution: Dissolve this compound powder in DMSO to create a stock solution. On each day of treatment, dilute the stock solution with sterile 0.9% normal saline to achieve the final desired concentration for injection. A final concentration of 15.70 µg/mL has been previously used.[2] It is recommended to keep the final DMSO concentration in the injected solution below 5% to avoid toxicity.
-
This compound Administration: Administer the prepared this compound solution via i.p. injection at a total dose of 78.40 µg/kg over the seven-day treatment period. The daily injection should be given 3 hours prior to the paclitaxel administration.[1]
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a hot plate or radiant heat source at baseline and at regular intervals throughout the study.
Protocol 2: this compound Administration in a Rat Model of Diabetic Cardiomyopathy
This protocol describes the induction of diabetic cardiomyopathy and subsequent treatment with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% Normal Saline
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
High-fat diet
-
Sprague-Dawley rats (male, 200-250 g)
-
Sterile syringes and needles (25-27 gauge)
-
Animal handling and restraint equipment
-
Glucometer and test strips
Experimental Workflow:
Procedure:
-
Animal Model: House male Sprague-Dawley rats (200-250 g) under standard laboratory conditions for one week.
-
Induction of Type 2 Diabetes:
-
Feed the rats a high-fat diet for 4 weeks to induce insulin resistance.
-
After the dietary lead-in, administer a single low dose of streptozotocin (STZ), freshly dissolved in cold citrate buffer (0.1 M, pH 4.5), via i.p. injection to induce hyperglycemia. The exact dose of STZ may need to be optimized for the specific rat strain and diet.
-
Confirm the diabetic state by measuring blood glucose levels 72 hours after STZ injection; rats with fasting blood glucose levels >16.7 mmol/L are considered diabetic.
-
-
Preparation of this compound Solution: Prepare the this compound solution daily as described in Protocol 1.
-
This compound Administration: Begin daily i.p. injections of this compound at a dose of 39.2 µg/kg/day and continue for 4 weeks.[1]
-
Monitoring: Monitor animal weight, food and water intake, and blood glucose levels throughout the study.
-
Cardiac Function Assessment: At the end of the treatment period, assess cardiac function using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Endpoint Analysis: Following functional assessments, euthanize the animals and collect heart tissue for histological analysis (e.g., Masson's trichrome staining for fibrosis) and biochemical assays for markers of oxidative stress and apoptosis.
Concluding Remarks
This compound is a promising pharmacological tool for investigating the role of PICK1 in various pathological conditions. The protocols outlined above provide a foundation for conducting in vivo studies to explore the therapeutic potential of this compound. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use. Careful attention to drug preparation, animal model induction, and endpoint analysis will ensure the generation of robust and reproducible data.
References
How to dissolve and prepare FSC231 for experiments.
Product: FSC231, a PICK1 PDZ Domain Inhibitor Catalogue Number: Varies by supplier (e.g., HY-117772, 529531) Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a cell-permeable, small-molecule inhibitor that selectively targets the PSD-95/DLG/ZO-1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2] It does not exhibit binding to the PDZ domains of other prominent scaffolding proteins such as PSD-95 or GRIP1.[3][4] By binding to the PICK1 PDZ domain with a binding affinity (Ki) of approximately 10.1 µM, this compound effectively blocks the interaction between PICK1 and its binding partners, such as the GluA2 subunit of AMPA receptors and the dopamine transporter (DAT).[4] This inhibitory action disrupts key cellular processes, including the trafficking of AMPA receptors, making this compound a valuable tool for studying synaptic plasticity and a potential therapeutic lead for conditions like neuropathic pain, excitotoxicity, and addiction.[4][5]
Chemical and Physical Properties
This compound is an acryloylcarbamate compound with the following properties:
| Property | Value | Citations |
| Formal Name | (E)-Ethyl-2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate | [3] |
| Chemical Formula | C₁₃H₁₀Cl₂N₂O₃ | [1][3] |
| Molecular Weight | 313.14 g/mol | [1][3] |
| Appearance | Solid powder | [1][3] |
| Binding Affinity (Ki) | ~10.1 µM (for PICK1 PDZ domain) | [3][4][6] |
Preparation and Dissolution of this compound
This compound has poor solubility in aqueous solutions, requiring organic solvents for initial dissolution to prepare stock solutions.[6]
3.1. In Vitro Stock Solutions
It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
| Solvent | Concentration | Notes | Citations |
| DMSO | Up to 50 mg/mL (159.67 mM) | Ultrasonic assistance may be required. Use newly opened, anhydrous DMSO for best results. | [1] |
| Up to 35 mg/mL | Warming the solution may aid dissolution. | [3] | |
| Ethanol | Up to 18 mg/mL | Warming the solution may aid dissolution. | [3] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder (Molecular Weight: 313.14). For 1 mL of 10 mM stock, use 3.13 mg.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
If precipitation occurs, use sonication or gentle warming (e.g., in a 37°C water bath) to aid dissolution.[1][3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[1]
3.2. Storage of Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound.
| Storage Temperature | Shelf Life | Citations |
| -20°C | Up to 1 month | [1][3] |
| -80°C | Up to 6 months | [1] |
| Solid Powder (-20°C) | Up to 3 years | [1] |
3.3. Preparation of In Vivo Working Solutions
For animal studies, stock solutions are further diluted into a vehicle suitable for injection.
| Vehicle Composition | Final Concentration | Administration | Notes | Citations |
| DMSO / Normal Saline | 15.70 µg/mL | Intraperitoneal (i.p.) | First, dissolve this compound in DMSO, then add normal saline for the final dilution. | [5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not specified | Prepare a stock in DMSO first, then add corn oil. Ensure the solution is clear before use. | [1] |
3.4. Liposomal Formulation for Improved Solubility
To overcome the poor aqueous solubility for applications such as treating acute brain slices, a liposomal delivery system can be employed.[6]
Protocol 2: Preparation of this compound-Containing Liposomes This protocol is adapted from a published study to improve this compound solubility in artificial cerebrospinal fluid (aCSF).[6]
-
Dissolve this compound in DMSO (e.g., 30 mg/g, w:w; this compound/Lipid ratio 1:10).
-
Add 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC; e.g., 50 mg/g in tert-butanol) and Tween-20 to the solution.
-
Add tert-butanol to achieve the final desired volume.
-
Freeze the solution at -80°C and then lyophilize for approximately 2 days to produce a thin film.
-
On the day of the experiment, reconstitute the film in the desired aqueous buffer (e.g., aCSF) by rotary evaporation (at atmospheric pressure) with repeated freeze-thaw cycles to form the liposomal suspension.
-
Dilute the suspension to the final working concentration (e.g., 100 µM).[6]
Experimental Protocols and Applications
This compound is used to probe the function of PICK1 in various biological contexts.
4.1. In Vitro Cell Treatment
Protocol 3: Treatment of Cultured Neurons
-
Culture cells (e.g., primary dorsal root ganglion neurons or hippocampal neurons) to the desired confluency.[4][5]
-
Prepare the working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
A study on DRG neurons involved treatment with a solution prepared from a 10 mM this compound stock for 30 minutes.[5] Other studies have used a final concentration of 50 µM to effectively block the PICK1-GluA2 interaction in cultured neurons and COS7 cells.[1][4][7]
-
After the incubation period, proceed with downstream analysis such as co-immunoprecipitation or Western blotting.
4.2. In Vivo Administration for Neuropathic Pain Model
Protocol 4: Intraperitoneal Injection in a Rat Model This protocol was used to study the analgesic effects of this compound in paclitaxel-induced neuralgia.[5]
-
Animal Model: Paclitaxel-induced neuralgia in rats.
-
Dosage: A total dose of 78.40 µg/kg was administered over seven days (daily injections).[1][5]
-
Preparation: this compound was dissolved in DMSO and then diluted with normal saline to a concentration of 15.70 µg/mL.[5]
-
Administration: The this compound solution was injected intraperitoneally (i.p.) once daily for seven days.[5]
4.3. Analysis of PICK1-Mediated Signaling
Co-Immunoprecipitation (Co-IP) and Western Blotting These techniques are used to confirm that this compound disrupts the interaction between PICK1 and its partners.
-
Treat cells or tissues with this compound as described above.
-
Lyse the cells/tissues and prepare protein extracts.
-
Perform Co-IP by incubating the lysate with an antibody against PICK1.
-
Analyze the immunoprecipitated proteins by Western blotting using an antibody against the binding partner (e.g., GluA2). A reduced signal for GluA2 in this compound-treated samples indicates inhibition of the interaction.[4][5][6]
-
Analyze total cell lysates by Western blot to assess the expression and phosphorylation status of downstream targets like GSK-3β and ERK1/2.[5]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the PICK1 PDZ domain, which is a critical hub for several signaling pathways.
5.1. Role in Neuropathic Pain
In models of paclitaxel-induced neuralgia, this compound alleviates pain by inhibiting the PICK1-GluA2 interaction. This action prevents the downstream phosphorylation (and subsequent inactivation) of Glycogen Synthase Kinase-3β (GSK-3β) and Extracellular Signal-regulated Kinase 1/2 (ERK1/2). By reducing their phosphorylation, this compound effectively maintains the active state of GSK-3β and ERK1/2, contributing to its analgesic effect.[5]
5.2. Role in Neuroprotection
In the context of ischemia/reperfusion injury, such as stroke, excessive glutamate release leads to excitotoxicity. This process activates PKCα, which facilitates the binding of PICK1 to GluA2-containing AMPA receptors, leading to their internalization and degradation. This removal of Ca²⁺-impermeable AMPA receptors contributes to delayed neuronal death. This compound provides neuroprotection by blocking the PICK1-GluA2 interaction, thereby preventing the degradation of these critical receptors.[6]
Experimental Workflows
6.1. General In Vitro Experimental Workflow
The following diagram outlines a typical workflow for using this compound in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PICK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. pnas.org [pnas.org]
- 5. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing FSC231 in Co-Immunoprecipitation Assays to Investigate PICK1-GluA2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions are fundamental to cellular signaling and function. The interaction between Protein Interacting with C Kinase 1 (PICK1) and the GluA2 subunit of the AMPA receptor is a critical process in synaptic plasticity, implicated in learning, memory, and various neurological disorders.[1][2][3] FSC231 is a small-molecule inhibitor that specifically targets the PDZ domain of PICK1, preventing its interaction with GluA2.[4][5][6] This document provides detailed application notes and protocols for using this compound in co-immunoprecipitation (Co-IP) assays to study the PICK1-GluA2 interaction, offering a valuable tool for neuroscience research and drug development.
Mechanism of Action
This compound binds to the PSD-95/Discs-large/ZO-1 (PDZ) domain of PICK1 with a binding affinity (Ki) of approximately 10.1 µM.[4][6] This binding competitively inhibits the interaction between PICK1 and the C-terminal domain of the GluA2 subunit of AMPA receptors.[4] Under pathological conditions such as ischemia or excessive NMDA receptor activation, the interaction between PICK1 and GluA2 is enhanced, leading to the internalization and subsequent degradation of GluA2-containing AMPA receptors.[4][7][8] By blocking this interaction, this compound can prevent the degradation of GluA2 and modulate synaptic strength.[4][7]
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental approach, refer to the following diagrams:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a small-molecule inhibitor of the PICK1 PDZ domain that inhibits hippocampal LTP and LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FSC231 in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSC231 is a small molecule inhibitor of the PSD‐95/DLG/ZO‐1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2] Emerging research has identified PICK1 as a potential therapeutic target for neuropathic pain.[1] this compound has demonstrated significant analgesic effects in various pain models, including inflammatory, chemically-induced, and neuropathic pain, suggesting its potential as a novel analgesic agent.[1] These application notes provide a comprehensive overview of the use of this compound in a rodent model of paclitaxel-induced neuropathic pain, a common and debilitating side effect of chemotherapy.
Mechanism of Action
This compound exerts its analgesic effects by modulating key signaling pathways implicated in neuropathic pain.[1][2] Specifically, this compound inhibits the interaction between PICK1 and the α‐amino‐3‐hydroxy‐5‐methyl‐4‐isoxazole‐propionic acid (AMPA) receptor subunit GluA2.[1][2] This disruption leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[1][2] The activation of these downstream kinases is crucial for alleviating paclitaxel-induced neuralgia.[1]
References
Application Notes and Protocols for FSC231 in Ischemia/Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia/reperfusion (I/R) injury is a significant cause of tissue damage in various pathologies, including stroke and myocardial infarction. A key mechanism contributing to neuronal damage in cerebral I/R is excitotoxicity, which is partly mediated by the overstimulation of AMPA receptors (AMPARs). Following an ischemic insult, there is a shift in the subunit composition of AMPARs. The downregulation of GluA2-containing, Ca²⁺-impermeable AMPARs leads to an increase in GluA2-lacking, Ca²⁺-permeable AMPARs. This switch exacerbates cytotoxic intracellular calcium accumulation and subsequent neuronal death.[1][2][3][4][5]
The trafficking and degradation of the GluA2 subunit are, in part, mediated by the Protein Interacting with C Kinase-1 (PICK1). FSC231 is a small molecule inhibitor that binds to the PDZ domain of PICK1, preventing its interaction with the GluA2 subunit of AMPARs.[1][5] This document provides detailed application notes and protocols for the administration of this compound in an ex vivo model of ischemia/reperfusion injury, based on published research. The primary application demonstrated is the use of liposomal-encapsulated this compound to prevent the degradation of GluA2 in a rodent hippocampal slice model of oxygen-glucose deprivation/reperfusion (OGD/R).[1][5]
Data Presentation
The following tables summarize the quantitative data from experiments using this compound in an OGD/R model in acute rat hippocampal slices. The data demonstrates the efficacy of this compound in preventing the molecular changes associated with I/R injury.
Table 1: Effect of this compound on OGD/R-Induced Degradation of Total GluA2
| Treatment Group | Normalized GluA2 Protein Levels (Mean ± SEM) | p-value vs. OGD/R + Empty Liposomes |
| Normoxic Control | 1.00 ± 0.05 | < 0.0001 |
| OGD/R + Empty Liposomes | 0.67 ± 0.04 | - |
| OGD/R + this compound Liposomes | 0.95 ± 0.06 | < 0.01 |
Data adapted from Achzet et al., Pharmaceutics, 2021.[6] OGD was performed for 40 minutes followed by 30 minutes of reperfusion. Protein levels were quantified by Western blot and normalized to the normoxic control group. N=3 per group.
Table 2: Effect of this compound on OGD/R-Induced PICK1-GluA2 Interaction
| Treatment Group | Normalized PICK1-GluA2 Interaction (Mean ± SEM) | p-value vs. OGD/R + Empty Liposomes |
| Normoxic Control | 1.00 ± 0.12 | < 0.01 |
| OGD/R + Empty Liposomes | 1.85 ± 0.20 | - |
| OGD/R + this compound Liposomes | 1.15 ± 0.15 | < 0.01 |
Data adapted from Achzet et al., Pharmaceutics, 2021.[1][6] OGD was performed for 40 minutes followed by 30 minutes of reperfusion. The interaction was quantified by co-immunoprecipitation of PICK1 followed by Western blotting for GluA2. Data is normalized to the normoxic control group. N=3 per group.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of ischemia/reperfusion injury.
Caption: this compound mechanism in preventing I/R-induced neuronal injury.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involving this compound in an ex vivo model of ischemia/reperfusion injury.
Liposomal Formulation of this compound
This protocol describes the preparation of this compound-loaded liposomes using a thin-film rehydration method followed by freeze-dry/thaw cycles.
Materials:
-
This compound
-
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Dimethyl sulfoxide (DMSO)
-
Tween-20
-
tert-butanol
-
10 mM Sodium Chloride (NaCl) aqueous solution
-
Lyophilizer
-
Sonicator (optional, for size reduction)
Procedure:
-
Dissolve this compound in DMSO (e.g., at a ratio of 30 mg/g, w:w). The desired final this compound to Lipid ratio is 1:10.
-
Add DMPC (e.g., 50 mg/g in tert-butanol, w:w) and Tween-20 (1:10 w:w ratio relative to this compound+DMPC) to the solution.
-
Add tert-butanol to achieve a final volume of 5 mL.
-
Freeze the solution at -80 °C.
-
Lyophilize the frozen solution for approximately 48 hours to produce a thin, dry film.
-
Rehydrate the lipid film with 10 mM aqueous NaCl to achieve the desired final concentration of this compound (e.g., 100 µM).
-
Perform 10 freeze-dry/thaw cycles to facilitate the formation of liposomes.
-
Store the resulting liposomal suspension at 4 °C until use.
-
Characterization (Optional but Recommended): Characterize liposome size distribution and surface potential using Dynamic Light Scattering (DLS) and morphology using Transmission Electron Microscopy (TEM). Encapsulation efficiency can be determined by separating free this compound from encapsulated this compound and quantifying the amount of encapsulated drug, for example, by LC/MS.[1]
Ex Vivo Ischemia/Reperfusion Model: Oxygen-Glucose Deprivation (OGD/R)
This protocol details the induction of ischemic-like conditions in acute rodent hippocampal slices.
Materials:
-
Adult Sprague-Dawley rats (6–8 weeks old)
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂ / 5% CO₂)
-
OGD aCSF (glucose-free), de-oxygenated (95% N₂ / 5% CO₂)
-
Vibratome or tissue chopper
-
Incubation chamber
Procedure:
-
Slice Preparation: Anesthetize the rat and rapidly dissect the brain. Prepare 400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Pre-treatment: Transfer slices to an incubation chamber and perfuse with oxygenated aCSF. For the treatment group, add liposomal this compound (e.g., 100 µM final concentration) to the aCSF and incubate for a specified pre-treatment period (e.g., 20 minutes). Control groups should be incubated with empty liposomes or vehicle.
-
Oxygen-Glucose Deprivation (OGD): Switch the perfusion to de-oxygenated, glucose-free aCSF (OGD aCSF). The this compound or control liposomes should remain present in the OGD aCSF. Continue this perfusion for the desired ischemic duration (e.g., 40 minutes).
-
Reperfusion: Switch the perfusion back to standard oxygenated aCSF (containing glucose) for the desired reperfusion period (e.g., 30 minutes).
-
Sample Collection: Following reperfusion, collect the hippocampal slices and immediately process for downstream analysis (e.g., lysate preparation for Western blot or immunoprecipitation).
Immunoprecipitation and Western Blotting
This protocol is for assessing the interaction between PICK1 and GluA2 and the total protein levels of GluA2.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PICK1 antibody
-
Anti-GluA2 antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Homogenize the collected hippocampal slices in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
-
Immunoprecipitation (for PICK1-GluA2 interaction): a. Pre-clear the lysate by incubating with protein A/G agarose beads. b. Incubate a portion of the lysate (e.g., 500 µg of total protein) with an anti-PICK1 antibody overnight at 4 °C with gentle rotation. c. Add fresh protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes. d. Wash the beads several times with lysis buffer to remove non-specific binding. e. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: a. Separate the proteins from the total lysate (for total GluA2 levels, e.g., 20-30 µg) and the immunoprecipitated samples by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody (anti-GluA2 for both total and IP experiments; anti-PICK1 can be used as a loading control for IP). e. Wash and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis of the protein bands should be performed using image analysis software. For total protein levels, normalize the GluA2 band intensity to a loading control (e.g., β-actin or GAPDH). For co-immunoprecipitation, normalize the co-immunoprecipitated GluA2 signal to the amount of immunoprecipitated PICK1.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effects of this compound in the OGD/R model.
Caption: Workflow for ex vivo this compound administration and analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. umimpact.umt.edu [umimpact.umt.edu]
- 3. mdpi.com [mdpi.com]
- 4. Oxygen/Glucose Deprivation in Hippocampal Slices: Altered Intraneuronal Elemental Composition Predicts Structural and Functional Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating Cocaine-Seeking Behavior with the PICK1 Inhibitor FSC231: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing FSC231, a potent inhibitor of the protein interacting with C kinase 1 (PICK1), to investigate cocaine-seeking behavior. The provided protocols are based on established preclinical models of cocaine relapse.
Scientific Background
Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking and taking. A key neuroadaptation that underlies these behaviors is the alteration of synaptic plasticity in the brain's reward circuitry, particularly within the nucleus accumbens (NAc). Glutamatergic neurotransmission and the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors play a critical role in these processes.
Cocaine exposure can lead to the internalization of GluA2-containing AMPA receptors, which are typically calcium-impermeable. This process is mediated by the scaffolding protein PICK1. The removal of these receptors from the synapse is thought to contribute to the synaptic strengthening that drives cocaine-seeking behavior.
This compound is a selective inhibitor of the PDZ domain of PICK1. By binding to PICK1, this compound can prevent its interaction with GluA2 subunits, thereby inhibiting the internalization of GluA2-containing AMPA receptors. This mechanism presents a promising therapeutic strategy to normalize synaptic function and reduce cocaine-seeking behavior. Indeed, studies have shown that pharmacological inhibition of PICK1 in the nucleus accumbens is sufficient to attenuate the reinstatement of cocaine seeking.[1]
Application Note: Probing the Role of PICK1 in Cocaine Relapse with this compound
This application note describes the use of this compound in a preclinical reinstatement model of cocaine relapse. The reinstatement model is a widely used paradigm to study the neurobiological mechanisms underlying drug-seeking behavior. It consists of three phases: self-administration, extinction, and reinstatement. By administering this compound prior to a reinstatement test, researchers can investigate the causal role of PICK1-mediated AMPA receptor trafficking in cocaine-seeking behavior.
Hypothesized Mechanism of Action:
It is hypothesized that intra-NAc infusion of this compound will attenuate cocaine-primed reinstatement of drug-seeking behavior by preventing the PICK1-mediated internalization of GluA2-containing AMPA receptors in the NAc. This will be reflected by a decrease in active lever presses during the reinstatement test and a normalization of GluA2 surface expression in NAc tissue.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g at the start of the experiment
-
Housing: Single-housed in a temperature- and humidity-controlled vivarium on a 12-hour reverse light/dark cycle (lights off at 8:00 AM). All behavioral testing should be conducted during the dark phase. Food and water are available ad libitum unless otherwise specified.
Stereotaxic Surgery for Intracranial Cannulation
-
Anesthetize rats with a mixture of ketamine (100 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).
-
Secure the rat in a stereotaxic apparatus.
-
Implant bilateral 26-gauge guide cannulae (Plastics One) targeting the nucleus accumbens core (AP: +1.6 mm, ML: ±1.5 mm, DV: -7.0 mm from skull surface).
-
Secure the cannulae to the skull with dental cement and stainless-steel screws.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
Allow rats to recover for at least one week post-surgery.
Cocaine Self-Administration, Extinction, and Reinstatement
-
Catheter Implantation: Following recovery from stereotaxic surgery, implant an indwelling intravenous catheter into the right jugular vein.
-
Self-Administration Training:
-
Place rats in standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump.
-
Allow rats to self-administer cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule for 2 hours daily for 14 days. Each active lever press results in a cocaine infusion and the illumination of the cue light for 20 seconds.
-
-
Extinction Training:
-
Following the self-administration phase, begin extinction training. During these sessions, active lever presses no longer result in cocaine infusion or cue light presentation.
-
Continue extinction sessions until responding on the active lever is less than 20% of the average of the last 3 days of self-administration.
-
-
Reinstatement Test:
-
On the test day, administer a priming injection of cocaine (10 mg/kg, i.p.) to reinstate drug-seeking behavior.
-
Immediately place the rat in the operant chamber for a 2-hour session. Lever presses are recorded but do not result in cocaine infusion.
-
This compound Administration
-
Preparation: Dissolve this compound in sterile saline to a final concentration of 1.0 µg/µL. Prepare a vehicle control solution of sterile saline.
-
Infusion: 15 minutes prior to the cocaine priming injection on the reinstatement test day, gently restrain the rat and remove the dummy cannulae.
-
Infuse either this compound (1.0 µ g/side ) or vehicle (1.0 µL/side) into the NAc over 1 minute using a 33-gauge injector extending 1 mm beyond the guide cannula.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Replace the dummy cannulae.
Tissue Collection and Western Blotting
-
Immediately following the reinstatement test, anesthetize the rats with an overdose of pentobarbital and rapidly decapitate.
-
Dissect the nucleus accumbens and immediately freeze on dry ice.
-
Surface Protein Cross-linking: Use a cell-impermeable cross-linking agent such as BS3 to distinguish between surface and intracellular proteins.
-
Western Blot Protocol:
-
Homogenize NAc tissue in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies for GluA2 (1:1000) and a loading control such as GAPDH (1:5000).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection kit and quantify band density using image analysis software.
-
Data Presentation
Table 1: Effect of Intra-NAc this compound on Cocaine-Primed Reinstatement
| Treatment Group | N | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | 10 | 45.3 ± 5.1 | 8.2 ± 1.5 |
| This compound (1.0 µ g/side ) | 10 | 15.8 ± 3.2* | 7.9 ± 1.3 |
*p < 0.05 compared to Vehicle group.
Table 2: Effect of this compound on GluA2 Subunit Surface Expression in the NAc
| Treatment Group | N | Surface GluA2 / Intracellular GluA2 Ratio (Mean ± SEM) |
| Saline Control | 8 | 1.00 ± 0.08 |
| Cocaine + Vehicle | 8 | 0.65 ± 0.06* |
| Cocaine + this compound | 8 | 0.92 ± 0.07# |
*p < 0.05 compared to Saline Control group. #p < 0.05 compared to Cocaine + Vehicle group.
Mandatory Visualization
Caption: Hypothesized signaling pathway of this compound in reducing cocaine-seeking.
Caption: Experimental workflow for investigating this compound's effect on cocaine-seeking.
References
Application Notes and Protocols for FSC231 in Synaptic Plasticity Research
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Two of the most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a long-lasting decrease in synaptic strength. A key process regulating both LTP and LTD is the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to and from the postsynaptic membrane.
The protein PICK1 (Protein Interacting with C Kinase 1) plays a crucial role in this process through its PDZ domain, which binds directly to the C-terminus of the AMPA receptor subunit GluA2. This interaction is critical for the internalization and recycling of GluA2-containing AMPA receptors, thereby modulating synaptic strength.
FSC231 is a first-in-class small-molecule inhibitor that specifically targets the PDZ domain of PICK1.[1] By preventing the interaction between PICK1 and GluA2, this compound serves as a powerful chemical tool to investigate the role of PICK1-dependent AMPA receptor trafficking in the expression of both LTP and LTD.[1] These application notes provide detailed protocols for utilizing this compound to study synaptic plasticity in neuronal preparations.
Mechanism of Action
This compound competitively binds to the PDZ domain of PICK1, preventing it from binding to its endogenous ligands, most notably the GluA2 subunit of AMPA receptors.[1] In the context of synaptic plasticity, NMDA receptor activation can trigger the internalization of GluA2-containing AMPA receptors, a process facilitated by PICK1. By inhibiting the PICK1-GluA2 interaction, this compound disrupts this trafficking mechanism. Specifically, it has been shown to accelerate the recycling of GluA2 back to the cell surface after NMDA-induced internalization.[1] Because PICK1's role in trafficking is integral to both the removal of AMPA receptors during LTD and their insertion during LTP, this compound effectively blocks the expression of both forms of synaptic plasticity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on published literature. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Ki) | ~10.1 µM | PICK1 PDZ Domain | [1] |
| Inhibitory Potency | 9.8 µM | Inhibition of GluA2 peptide binding to PICK1 | [1] |
| Effective Concentration | 50 µM | Blockade of LTP and LTD in hippocampal slices | [1] |
| Specificity | No binding | PDZ domains of PSD-95 and GRIP1 | [1] |
Experimental Protocols
Here we provide detailed protocols for using this compound in key experiments to study its effects on LTP, LTD, and the underlying molecular interactions.
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes how to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (ACSF), oxygenated with 95% O2/5% CO2
-
Intracellular solution for patch-clamp recording
-
Standard electrophysiology rig with perfusion system
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated ACSF. Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron. For intracellular application, include either vehicle (DMSO) or 50 µM this compound in the intracellular pipette solution.
-
Baseline Recording: Stimulate Schaffer collateral afferents every 15 seconds and record excitatory postsynaptic currents (EPSCs) for a stable 20-30 minute baseline period.
-
LTP Induction: Induce LTP by pairing a train of presynaptic stimulations (e.g., 50 pulses at 1 Hz) with postsynaptic depolarization to -5 mV.[1]
-
Post-Induction Recording: Continue recording EPSCs for at least 60 minutes post-induction to monitor the expression of LTP.
-
Data Analysis: Normalize the amplitude of the EPSCs recorded post-induction to the average baseline amplitude. Compare the degree of potentiation between control (vehicle) and this compound-treated cells. A significant reduction in potentiation in the presence of this compound indicates its inhibitory effect on LTP.[1]
Protocol 2: Inhibition of Long-Term Depression (LTD) in Acute Hippocampal Slices
This protocol is similar to the LTP protocol but uses a low-frequency stimulation (LFS) paradigm to induce LTD.
Methodology:
-
Preparation and Recording: Follow steps 1-4 from the LTP protocol above, ensuring this compound (50 µM) or vehicle is included in the intracellular solution.
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses delivered at 1 Hz while holding the postsynaptic neuron at -40 mV.
-
Post-Induction Recording: Record EPSCs for at least 60 minutes following the LFS protocol.
-
Data Analysis: Normalize post-induction EPSC amplitudes to the baseline. A lack of depression in this compound-treated cells compared to a robust depression in control cells demonstrates the compound's ability to block LTD expression.[1]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Inhibition of the PICK1-GluA2 Interaction
This biochemical assay confirms that this compound disrupts the physical interaction between PICK1 and GluA2 in a cellular context.
Materials:
-
Cultured hippocampal neurons
-
This compound (50 µM final concentration)
-
Lysis buffer
-
Anti-PICK1 antibody for immunoprecipitation
-
Anti-GluA2 antibody for immunoblotting
-
Protein A/G beads
-
Standard western blotting equipment
Methodology:
-
Cell Treatment: Treat cultured hippocampal neurons with 50 µM this compound or vehicle (DMSO) for a designated period (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-PICK1 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Immunoblotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-GluA2 antibody to detect co-precipitated GluA2.
-
As a control, probe a separate membrane with an anti-PICK1 antibody to confirm successful immunoprecipitation of PICK1.
-
-
Data Analysis: Quantify the band intensity for GluA2 in the this compound-treated and vehicle-treated samples. A significant reduction in the GluA2 signal in the this compound lane indicates that the compound successfully disrupted the PICK1-GluA2 interaction in the cells.[1][2]
Conclusion
This compound is a specific, cell-permeable inhibitor of the PICK1 PDZ domain, making it an invaluable tool for neuroscientists and drug development professionals. By selectively blocking the interaction between PICK1 and the AMPA receptor subunit GluA2, this compound allows for the targeted investigation of AMPA receptor trafficking dynamics. The protocols outlined above provide a framework for using this compound to dissect the molecular machinery of LTP and LTD, offering insights into the fundamental processes of learning, memory, and various neurological disorders where synaptic plasticity is dysregulated.
References
Application Notes and Protocols: Liposomal Encapsulation of FSC231 for In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSC231 is a potent and selective inhibitor of the PSD-95/DLG/ZO-1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2][3] This interaction is crucial in the trafficking of AMPA receptors, particularly the GluA2 subunit, and has been implicated in the pathophysiology of neuropathic pain and ischemic neuronal damage.[1][4][5] this compound has demonstrated analgesic effects by preventing the degradation of GluA2-containing AMPA receptors and modulating downstream signaling pathways involving GSK-3β and ERK1/2.[1] However, the therapeutic potential of this compound in vivo can be enhanced by overcoming challenges related to its bioavailability and targeted delivery.
Liposomal encapsulation offers a promising strategy to improve the pharmacokinetic profile of this compound, enabling sustained release and targeted delivery to disease sites. This document provides detailed application notes and protocols for the preparation, characterization, and in vivo administration of liposomal this compound for pre-clinical research.
Data Presentation
Table 1: Formulation and Characterization of this compound Liposomes
| Parameter | Unloaded Liposomes | This compound-Loaded Liposomes (Ex Vivo Formulation)[6] | PEGylated this compound-Loaded Liposomes (In Vivo Formulation) |
| Lipid Composition | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC):Cholesterol (2:1 molar ratio) | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC):Cholesterol (2:1 molar ratio) | DPPC:Cholesterol:DSPE-PEG2000 (55:40:5 molar ratio) |
| Average Particle Size (nm) | 173 | 256 | 152.58 ± 0.74 |
| Polydispersity Index (PDI) | 0.369 | 0.364 | < 0.3 |
| Zeta Potential (mV) | -2.89 | -7.01 | -26.73 ± 0.57 |
| Encapsulation Efficiency (%) | N/A | 58 | > 85 |
Table 2: Exemplary In Vivo Efficacy Data of Liposomal this compound in a Rat Model of Paclitaxel-Induced Neuropathic Pain
| Treatment Group | Mechanical Withdrawal Threshold (g) - Day 7 | Thermal Paw Withdrawal Latency (s) - Day 7 |
| Vehicle Control (Saline) | 4.5 ± 0.8 | 8.2 ± 1.1 |
| Free this compound (10 mg/kg, i.p.) | 8.2 ± 1.2 | 12.5 ± 1.5 |
| Empty Liposomes | 4.8 ± 0.9 | 8.5 ± 1.3 |
| Liposomal this compound (10 mg/kg, i.v.) | 12.5 ± 1.5 | 16.8 ± 1.8 |
Data are presented as mean ± standard deviation and are illustrative examples based on typical findings in neuropathic pain models.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Neuropathic Pain
Caption: this compound inhibits PICK1, preventing GluA2 internalization and modulating downstream pain pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of liposomal this compound in a neuropathic pain model.
Experimental Protocols
Protocol 1: Preparation of PEGylated this compound-Loaded Liposomes
This protocol describes the preparation of PEGylated liposomes encapsulating this compound using the thin-film hydration method followed by extrusion for in vivo applications.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution at a drug-to-lipid ratio of 1:10 (w/w).
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the phase transition temperature of DPPC (~41°C) until a thin, uniform lipid film is formed on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation of the flask at 60°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator for 5-10 minutes on ice.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through a 100 nm polycarbonate membrane for at least 10 passes using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS at 4°C for 24 hours or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using a DLS instrument.
-
Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%.
-
Protocol 2: In Vivo Efficacy Study in a Rat Model of Paclitaxel-Induced Neuropathic Pain
This protocol outlines a typical in vivo study to assess the therapeutic efficacy of liposomal this compound in a rodent model of chemotherapy-induced neuropathic pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Experimental Design:
-
Induction of Neuropathic Pain:
-
Administer paclitaxel (e.g., 2 mg/kg) via intraperitoneal (i.p.) injection on four alternate days (days 0, 2, 4, and 6) to induce peripheral neuropathy.
-
-
Treatment Groups:
-
Randomly divide the animals into four groups (n=8-10 per group):
-
Group 1: Vehicle control (sterile saline, intravenous injection)
-
Group 2: Free this compound (e.g., 10 mg/kg, i.p. injection)
-
Group 3: Empty liposomes (intravenous injection)
-
Group 4: Liposomal this compound (e.g., 10 mg/kg encapsulated this compound, intravenous injection)
-
-
Administer treatments on day 7 after the first paclitaxel injection.
-
-
Behavioral Assessments:
-
Perform baseline behavioral tests before paclitaxel administration.
-
Repeat behavioral tests at various time points after treatment (e.g., 1, 3, 5, and 7 days post-treatment).
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source using a plantar test apparatus.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as two-way ANOVA followed by a post-hoc test, to compare the different treatment groups over time. A p-value of <0.05 is typically considered statistically significant.
-
Protocol 3: Biodistribution Study of Liposomal this compound
This protocol describes a method to determine the in vivo distribution of liposomal this compound in various organs.
Materials:
-
Radiolabeled this compound (e.g., with ³H or ¹⁴C) or a fluorescently labeled lipid (e.g., DiR) incorporated into the liposome.
-
Animal model (e.g., healthy mice or rats).
-
Scintillation counter or in vivo imaging system (IVIS).
Procedure:
-
Preparation of Labeled Liposomes:
-
Prepare liposomes encapsulating radiolabeled this compound or containing a fluorescent lipid marker following Protocol 1.
-
-
Administration:
-
Administer a single intravenous dose of the labeled liposomal this compound to the animals.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 12, 24, and 48 hours) post-injection, euthanize a subset of animals.
-
Collect blood samples and major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
-
Quantification:
-
For Radiolabeled Liposomes: Weigh the tissue samples and measure the radioactivity using a scintillation counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
For Fluorescently Labeled Liposomes: Image the organs ex vivo using an IVIS to determine the fluorescence intensity. Alternatively, homogenize the tissues and measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Plot the %ID/g or fluorescence intensity for each organ at the different time points to visualize the biodistribution profile of the liposomal this compound.
-
Conclusion
The liposomal encapsulation of this compound presents a viable strategy to enhance its therapeutic potential for in vivo applications, particularly in the context of neuropathic pain and neuroprotection. The provided protocols offer a comprehensive framework for the formulation, characterization, and pre-clinical evaluation of liposomal this compound. Further optimization of the liposomal formulation and in-depth in vivo studies are warranted to fully elucidate its therapeutic efficacy and translate this promising approach to clinical settings.
References
Application Notes and Protocols for FSC231 and Calhex231 in Models of Diabetic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evidence and methodologies for utilizing FSC231 and Calhex231 in the study of diabetic cardiomyopathy (DCM). While both compounds have shown therapeutic potential in relevant models, they operate through distinct mechanisms of action.
Introduction to Diabetic Cardiomyopathy
Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease or hypertension.[1][2][3] Key pathological features include myocardial fibrosis, cardiomyocyte hypertrophy, and apoptosis, which collectively lead to diastolic and eventually systolic dysfunction.[2][4] The underlying molecular mechanisms are complex and involve hyperglycemia-induced oxidative stress, inflammation, and dysregulation of various signaling pathways.[3][4]
This compound: A PICK1 Inhibitor for Diabetic Cardiomyopathy
This compound is an inhibitor of the PSD‐95/DLG/ZO‐1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[5] PICK1 is implicated in the trafficking of glutamate receptors and has been linked to neuronal excitotoxicity.[6] Emerging evidence suggests a role for this compound in cardioprotection.
Preclinical Data for this compound in a Diabetic Rat Model
A study in a diabetic rat model demonstrated that this compound inhibits the development of diabetic cardiomyopathy.[5] The proposed mechanism involves the inhibition of reactive oxygen species (ROS) generation and apoptosis through the PICK1/eNOS/cGMP pathway.[5]
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Diabetic Cardiomyopathy | Diabetic Rats | This compound (39.2μg/kg/day, i.p., for 4 weeks) | Inhibited the development of diabetic cardiomyopathy; Suppressed reactive oxygen species generation and apoptosis. | [5] |
Experimental Protocol: this compound Treatment in a Diabetic Rat Model
Objective: To evaluate the effect of this compound on the development of diabetic cardiomyopathy in a rat model.
Animal Model: Male Sprague-Dawley rats. Diabetes can be induced by a single intraperitoneal injection of streptozotocin (STZ).
Materials:
-
This compound (MedchemExpress)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Physiological saline
-
Intraperitoneal (i.p.) injection supplies
-
Equipment for monitoring cardiac function (e.g., echocardiography)
-
Reagents for ROS and apoptosis assays (e.g., DCFH-DA, TUNEL staining kit)
Procedure:
-
Induction of Diabetes: Induce diabetes in rats with a single i.p. injection of STZ dissolved in citrate buffer. Control animals receive citrate buffer alone.
-
Animal Groups:
-
Control group
-
Diabetic group (receiving vehicle)
-
Diabetic + this compound group
-
-
This compound Administration: Four weeks after the induction of diabetes, administer this compound at a dose of 39.2μg/kg/day via i.p. injection for 4 weeks.[5]
-
Monitoring: Monitor blood glucose levels and body weight regularly. At the end of the treatment period, assess cardiac function using echocardiography.
-
Tissue Collection and Analysis: Euthanize the animals and collect heart tissues for histological analysis, measurement of ROS levels, and assessment of apoptosis.
Proposed Signaling Pathway for this compound in Diabetic Cardiomyopathy
References
- 1. Calhex231 Alleviates High Glucose-Induced Myocardial Fibrosis via Inhibiting Itch-Ubiquitin Proteasome Pathway in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-sensing receptor promotes high glucose-induced myocardial fibrosis via upregulation of the TGF-β1/Smads pathway in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of diabetic cardiomyopathy and potential therapeutic strategies: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FSC231 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common solubility challenges encountered with the PICK1 inhibitor, FSC231, in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: this compound is a small-molecule inhibitor with a chemical structure that lends itself to low solubility in aqueous solutions.[1] Many small-molecule inhibitors designed to interact with protein binding domains are hydrophobic, which contributes to poor water solubility.[2][3][4] The use of this compound as a PICK1 inhibitor has been noted to be limited due to this characteristic.[1]
Q2: What are the recommended solvents and stock solution concentrations for this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[5][6] It is also reported to be soluble in ethanol with warming.[7] For experimental use, preparing a high-concentration stock solution in 100% anhydrous DMSO is the standard starting point.[8][9] Stock solution concentrations of 10 mM to 50 mg/mL in DMSO are commonly cited.[5][8]
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What is happening?
A3: This is a common issue known as "precipitation upon dilution."[9] It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[4] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and "crash out" of the solution as a precipitate.[4]
Q4: How can I improve the solubility of this compound for my experiments?
A4: Several techniques can be employed to improve the working concentration of this compound in aqueous solutions:
-
Co-solvents : While DMSO is the primary solvent for stock solutions, keeping its final concentration in your aqueous buffer as low as possible (typically <1%) is crucial.[4]
-
pH Adjustment : The solubility of compounds with ionizable groups can be pH-dependent.[4][10] However, the structure of this compound suggests this may have limited effect.
-
Liposomal Formulation : A successful method to enhance this compound's utility in aqueous environments is through encapsulation in liposomes. This technique creates a suspension of drug-loaded nanoparticles, improving its delivery and effective solubility in systems like artificial cerebrospinal fluid (aCSF).[1]
-
Use of Surfactants : Surfactants can be used to increase the solubility of poorly soluble drugs.[11] In one liposomal preparation of this compound, Tween-20 was used.[1]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O₃ | [5] |
| Molecular Weight | 313.14 g/mol | [7] |
| Appearance | Solid / Off-white solid | [5] |
| Mechanism of Action | Inhibitor of PICK1 PDZ domain | [5][12] |
| Binding Affinity (Kᵢ) | ~10.1 µM | [1][12] |
Table 2: Reported Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | 10 mM | [5] |
| DMSO | 50 mg/mL (159.67 mM) | Requires sonication.[8] |
| DMSO | 100 mg/mL | [6] |
| DMSO | Up to 35 mg/mL | Requires warming.[7] |
| Ethanol | Up to 18 mg/mL | Requires warming.[7] |
| Aqueous Buffers | Poor / Low Solubility | [1][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (hygroscopic) DMSO[8]
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required for your desired volume of 10 mM stock solution (MW = 313.14 g/mol ). For 1 mL of 10 mM solution, you will need 3.13 mg.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. If dissolution is difficult, gentle warming or brief sonication can be used to aid the process.[7][8]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[8]
-
Store the stock solution at -20°C or -80°C. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C.[6][8]
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
Objective: To minimize precipitation when preparing the final working solution.
Procedure:
-
Warm your sterile aqueous buffer (e.g., PBS, TRIS, aCSF) to room temperature or the experimental temperature (e.g., 37°C).
-
While vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound quickly.
-
Ensure the final concentration of DMSO in the working solution is as low as possible, ideally ≤ 0.5% (v/v), to prevent solvent effects on the biological system.
-
Visually inspect the final solution for any signs of cloudiness or precipitation. If precipitation is observed, the concentration likely exceeds the solubility limit of this compound in that specific buffer. Refer to the troubleshooting guide below.
Protocol 3: Liposomal Formulation of this compound for Enhanced Aqueous Solubility
This protocol is adapted from a published method for preparing this compound-loaded liposomes.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Tween-20
-
tert-Butanol
-
10 mM NaCl aqueous solution
-
Lyophilizer
Procedure:
-
Dissolve this compound in DMSO (e.g., at 30 mg/g, with an this compound/Lipid ratio of 1:10).[1]
-
Add DMPC (e.g., 50 mg/g in tert-butanol) and Tween-20 (e.g., at a 1:10 ratio of tween-20/FSC231+DMPC, w:w) to the solution.[1]
-
Add tert-butanol to reach the final desired volume.
-
Freeze the solution at -80°C and then lyophilize it for approximately 2 days to form a thin film.[1]
-
On the day of the experiment, rehydrate the thin film with a 10 mM aqueous NaCl solution to the desired final concentration of this compound (e.g., 100 µM).[1]
-
Perform multiple (e.g., 10) freeze-dry/thaw cycles to generate the final liposomal suspension.[1]
Visual Troubleshooting and Pathway Diagrams
References
- 1. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | PICK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 12. pnas.org [pnas.org]
Determining the optimal working concentration of FSC231.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of FSC231, a selective inhibitor of the PICK1 PDZ domain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor that selectively targets the PSD‐95/DLG/ZO‐1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2] By binding to the PDZ domain, this compound blocks the interaction between PICK1 and its binding partners, such as the GluA2 subunit of the AMPA receptor.[2][3] This inhibition can prevent the internalization and degradation of GluA2-containing AMPA receptors, which has been shown to have neuroprotective and analgesic effects.[1][3]
Q2: What is the typical working concentration for this compound?
A2: The optimal working concentration of this compound is highly dependent on the specific experimental system, including the cell type, treatment duration, and the endpoint being measured. Published studies have used a range of concentrations. For instance, a concentration of 50 μM has been used in cell culture to block the interaction between GluR2 and PICK1.[1][2][4] In vivo studies in rats have used doses ranging from 39.2 μg/kg/day to 78.40 μg/kg in total.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[5] For in vivo experiments, the stock solution may be further diluted in carriers like corn oil.[1] It is recommended to prepare fresh working solutions for in vivo use on the same day.[1] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1]
Experimental Protocol: Determining the Optimal Working Concentration of this compound
This protocol outlines a general method for determining the optimal working concentration of this compound for a cell-based assay. The principle is to perform a titration experiment to identify the concentration that yields the desired biological effect with minimal off-target or toxic effects.
Materials:
-
This compound powder
-
DMSO (or other appropriate solvent)
-
Culture medium appropriate for your cell line
-
Cells of interest
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., antibodies, substrates)
-
Plate reader, microscope, or flow cytometer
Methodology:
-
Prepare a Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The seeding density will need to be optimized for your specific cell line and assay duration.
-
-
Prepare Serial Dilutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 2-fold or 10-fold serial dilution series. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. This will be dependent on the specific biological question you are addressing.
-
-
Assay Performance:
-
After the incubation period, perform your specific assay to measure the desired endpoint. This could be, for example, measuring changes in protein expression or phosphorylation by Western blot or immunofluorescence, or assessing cell viability.
-
-
Data Analysis:
-
Analyze the results to determine the concentration of this compound that gives the optimal response. This is often the concentration that produces the maximal desired effect before the onset of any cytotoxic effects.
-
Plot the response against the this compound concentration to generate a dose-response curve. This will help in visualizing the effective concentration range.
-
Data Presentation:
Summarize the quantitative data from your dose-response experiment in a table for easy comparison.
| This compound Concentration (µM) | Endpoint Measurement (e.g., % Inhibition) | Cell Viability (%) |
| 0 (Vehicle Control) | 0 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal/Effect | This compound concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations.[6][7] |
| Incubation time is too short. | Increase the incubation time to allow for sufficient cellular uptake and target engagement.[7][8] | |
| Low expression of the target protein (PICK1). | Confirm the expression of PICK1 in your cell model using techniques like Western blot or qPCR.[9] | |
| Degraded this compound. | Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles.[1] | |
| High Background or Non-Specific Effects | This compound concentration is too high. | Titrate the this compound concentration downwards to find the optimal signal-to-noise ratio.[6][10] |
| Off-target effects. | While this compound is selective for PICK1 over PSD-95 and GRIP1, high concentrations may lead to off-target binding. Lower the concentration and consider using a negative control compound if available. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control.[1] | |
| Inconsistent Results | Variability in cell number. | Ensure consistent cell seeding density across all wells.[6] |
| Pipetting errors during dilution. | Prepare a master mix for each concentration to minimize pipetting variability.[11] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS. |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the PICK1-GluA2 interaction.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal working concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Optimal Antibody Concentration For Your Flow Cytometry Experiment [expertcytometry.com]
- 11. health.uconn.edu [health.uconn.edu]
Potential off-target effects of the FSC231 inhibitor.
Technical Support Center: FSC231 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of the this compound inhibitor. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-permeable, small-molecule inhibitor that targets the PSD‐95/DLG/ZO‐1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2] Its primary mechanism of action is to disrupt the interaction between PICK1 and the C-terminal region of its binding partners, such as the GluA2 subunit of the AMPA receptor.[3] It has a binding affinity (Ki) for PICK1 of approximately 10.1 µM.[2][3]
Q2: What is the known on-target effect of this compound?
A2: The primary on-target effect of this compound is the inhibition of the PICK1-GluA2 interaction.[3][4] This disruption prevents the internalization and subsequent degradation of GluA2-containing AMPA receptors, which has been shown to be a key process in models of ischemic/reperfusion injury.[3][5][6] By blocking this interaction, this compound can rescue the total protein levels of the GluA2 subunit.[3]
Q3: My experimental results are inconsistent with published data on PICK1 inhibition. Could off-target effects be the cause?
A3: Yes, inconsistencies could arise from off-target effects. While this compound is designed to inhibit the PICK1 PDZ domain, like many small-molecule inhibitors, it may interact with other proteins, especially at higher concentrations.[7] Observed effects that cannot be explained by the disruption of the PICK1-GluA2 pathway may indicate one or more off-target interactions. It is also important to consider cell-line specific effects, compound stability, and the presence of compensatory signaling pathways.[8][9]
Q4: I am observing significant cytotoxicity at concentrations expected to be effective. Is this an on-target or off-target effect?
A4: This could be either. To distinguish between on-target and off-target toxicity, consider the following:
-
Dose-Response: Determine if the toxicity occurs at concentrations well above the Ki for PICK1 (~10.1 µM). Toxicity at much higher concentrations is more likely to be an off-target effect.[10]
-
Rescue Experiments: If the toxicity is on-target, modulating the downstream pathway (e.g., by manipulating AMPA receptor function through other means) might rescue the phenotype. If the toxicity persists even when the on-target pathway is rescued, it is likely an off-target effect.[8][10]
-
Orthogonal Controls: Use a structurally different PICK1 inhibitor, if available. If multiple inhibitors targeting PICK1 produce the same cytotoxic phenotype, it is more likely an on-target effect.[8]
Q5: Are there any known off-target effects or unexpected pathway modulations associated with this compound?
A5: Some studies have reported that this compound treatment can lead to the activation (or altered phosphorylation) of GSK-3β and ERK1/2.[4] It is not definitively established whether this is an indirect, downstream consequence of inhibiting the PICK1 pathway (an indirect on-target effect) or a direct off-target interaction with these or upstream kinases. This highlights the importance of carefully dissecting observed signaling changes.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity
If you observe significant cell death at or near the effective concentration of this compound, use the following guide to troubleshoot the issue.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Protein Interaction | 1. Perform a dose-response curve to determine the lowest effective concentration for on-target activity (disruption of PICK1-GluA2).[8] 2. Conduct a proteome-wide off-target screening (e.g., chemical proteomics) to identify unintended binding partners. 3. If a specific off-target is identified, use siRNA/shRNA to knock down its expression and see if the toxicity is reduced. | Identification of the lowest non-toxic concentration. Identification of unintended protein targets that may be responsible for the toxicity. |
| Compound Solubility/Stability | 1. Visually inspect the media for compound precipitation. 2. Verify the solubility of this compound in your specific cell culture media. 3. Prepare fresh stock solutions for each experiment to avoid degradation.[9] | Ensures that the observed effects are due to the soluble compound and not aggregates or degradation products. |
| On-Target Toxicity | 1. Perform a rescue experiment by overexpressing a downstream component of the PICK1 signaling pathway. 2. Test the inhibitor in multiple cell lines to determine if the toxicity is cell-type specific.[8] | If the toxicity is on-target, rescuing the pathway should alleviate cell death. Consistent toxicity across cell lines may point to a fundamental on-target mechanism. |
Issue 2: Experimental Phenotype is Inconsistent with PICK1 Inhibition
If your results (e.g., changes in gene expression, cell morphology, or signaling pathways) do not align with the known function of PICK1, consider the following.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Pathways | 1. Use Western blotting to probe for the activation of known compensatory or feedback pathways (e.g., other receptor trafficking pathways).[9] 2. Perform a time-course experiment to observe the dynamics of pathway activation and potential feedback loops. | A clearer understanding of the dynamic cellular response to PICK1 inhibition, distinguishing primary effects from secondary, adaptive responses. |
| Direct Off-Target Effect | 1. Validate the on-target effect in your system using Co-Immunoprecipitation (see Protocol 1). 2. If the on-target effect is confirmed, use Western blotting to investigate unexpected pathway modulation (e.g., pERK, pGSK-3β) (see Protocol 2). 3. If a consistent off-target pathway is implicated, use a specific inhibitor for that pathway to see if it phenocopies the effect of this compound. | Confirmation that this compound is engaging PICK1 in your system. Identification and validation of a specific off-target pathway responsible for the unexpected phenotype. |
| Cell-Line Specific Effects | 1. Test this compound in multiple, well-characterized cell lines. 2. Quantify the expression levels of PICK1 and its key binding partners (e.g., GluA2) in your cell line(s). | Helps to distinguish between a general off-target effect of the compound and a phenotype that is dependent on the specific cellular context. |
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of this compound
This table presents a hypothetical binding profile for this compound against its primary target (PICK1) and several potential off-target proteins containing PDZ or other domains. A higher Ki value indicates weaker binding. This data is for illustrative purposes to guide analysis.
| Protein Target | Protein Family | Binding Affinity (Ki, µM) | Selectivity (Fold vs. PICK1) | Potential Implication |
| PICK1 (On-Target) | PDZ Domain Protein | 10.1 | 1x | Intended therapeutic effect. |
| GRIP1 | PDZ Domain Protein | 150 | ~15x | Inhibition may affect AMPA receptor anchoring.[3] |
| DLG4 (PSD-95) | PDZ Domain Protein | >500 | >50x | Low probability of direct interaction. |
| GSK-3β | Kinase | 85 | ~8.4x | Could explain observed changes in phosphorylation. |
| MEK1 (ERK Kinase) | Kinase | >500 | >50x | Unlikely to be a direct target. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm On-Target Effect
Objective: To verify that this compound disrupts the interaction between PICK1 and GluA2 in your cellular model.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T overexpressing tagged PICK1 and GluA2, or a neuronal cell line) and grow to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear lysates with Protein A/G beads. Incubate the cleared lysate with an anti-PICK1 antibody or an antibody against the tag overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PICK1 (to confirm successful IP) and GluA2 (to detect the interaction).
-
Data Analysis: Quantify the band intensity of the co-immunoprecipitated GluA2 and normalize it to the amount of immunoprecipitated PICK1. A dose-dependent decrease in the GluA2 signal in this compound-treated samples compared to the vehicle control confirms the on-target effect.
Protocol 2: Western Blotting for Off-Target Pathway Analysis
Objective: To investigate if this compound affects the phosphorylation status of proteins in unexpected signaling pathways, such as the ERK or GSK-3β pathways.[4]
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations (e.g., 10, 25, 50 µM) and a vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane for SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies for phospho-ERK1/2, total ERK1/2, phospho-GSK-3β, and total GSK-3β.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels for each target. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of ERK or GSK-3β would suggest potential off-target effects or complex downstream signaling.[8]
Visualizations
Caption: On-target pathway of this compound inhibiting PICK1-mediated GluA2 internalization.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PICK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Stability of FSC231 in solution and long-term storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of FSC231, a selective inhibitor of the PICK1 PDZ domain.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term use?
This compound powder is stable for up to 3 years when stored at -20°C.[1] For optimal stability, keep the vial tightly sealed and protected from moisture.
Q2: What are the recommended storage conditions for this compound stock solutions?
Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] The stability of the stock solution depends on the storage temperature.
Q3: How long can I store this compound stock solutions?
The recommended storage duration for this compound stock solutions is dependent on the temperature.[1][2][3]
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q4: In which solvents can I dissolve this compound?
This compound has good solubility in organic solvents but is poorly soluble in aqueous solutions.[3][4]
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (159.67 mM) | Ultrasonic assistance may be needed. Use newly opened, non-hygroscopic DMSO for best results.[1] |
| Ethanol | Up to 18 mg/mL | Warming may be required to fully dissolve the compound.[3] |
Q5: Should I prepare working solutions fresh for each experiment?
For in vivo experiments, it is highly recommended to prepare the working solution freshly and use it on the same day to ensure maximum efficacy and reliability of results.[1] For in vitro use, while stock solutions can be stored as recommended, fresh dilutions into aqueous buffers should be made just prior to the experiment.
Troubleshooting Guide
Issue: I'm observing precipitation when preparing my this compound solution.
-
Cause: this compound has poor solubility in aqueous buffers. Precipitation can also occur if the proportion of organic solvent in the final working solution is too low or if the solution cools too quickly after warming.
-
Solution:
-
Heating and Sonication: Gentle warming and/or sonication can help redissolve the compound.[1]
-
Solvent Choice: Ensure you are using a suitable solvent system. For in vivo work, co-solvents like PEG300, PEG400, or Tween 80 can be used in combination with DMSO.[1] A protocol using 10% DMSO in corn oil has also been reported.[1]
-
Fresh Preparation: Always prepare aqueous working solutions fresh. Do not store this compound in aqueous buffers for extended periods.
-
Issue: My experimental results are inconsistent.
-
Cause: Inconsistent results can stem from the degradation of this compound due to improper storage or handling.
-
Solution:
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials and store them at -80°C or -20°C. Discard any unused portion of a thawed aliquot.[1]
-
Check Solution Age: Do not use stock solutions that have been stored beyond the recommended timeframes (6 months at -80°C, 1 month at -20°C).[1]
-
Confirm Concentration: If possible, verify the concentration of your stock solution, especially if it has been stored for a while.
-
Issue: this compound is not showing the expected biological effect in my cell-based assay.
-
Cause: this compound is cell-permeable, but its effectiveness can be limited by its poor aqueous solubility, which may reduce the effective concentration in your cell culture media.[2]
-
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity, while being sufficient to keep this compound in solution.
-
Liposomal Formulation: For challenging applications, consider creating a liposomal formulation of this compound to improve its solubility and delivery in aqueous environments.[4][5]
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Rat Model)
This protocol is adapted from studies on paclitaxel-induced neuralgia.[6]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock.
-
Prepare Working Solution: On the day of the experiment, dilute the DMSO stock solution with 0.9% normal saline to the final desired concentration. For example, to create a 15.70 µg/mL solution, this compound is first dissolved in DMSO and then further diluted with normal saline.[6]
-
Administration: The solution can be administered via intraperitoneal (i.p.) injection. A reported dosage is a total of 78.40 µg/kg administered over seven daily injections.[6]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify this compound Activity
This protocol describes how to confirm that this compound inhibits the interaction between PICK1 and the AMPA receptor subunit GluA2 in cultured cells or tissue lysates.[7]
-
Cell/Tissue Treatment: Treat cultured cells (e.g., hippocampal neurons or COS7 cells) or tissue slices with the desired concentration of this compound (e.g., 50 µM) for a specified duration.[1][7]
-
Lysis: Lyse the cells or tissue in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the lysate with an antibody against PICK1 overnight at 4°C.
-
Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against GluA2. A reduced amount of GluA2 in the this compound-treated sample compared to the vehicle control indicates that this compound has successfully inhibited the PICK1-GluA2 interaction.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Recommended experimental workflow for this compound.
Caption: this compound signaling pathway in neuralgia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PICK1 PDZ Domain Inhibitor, this compound - Calbiochem | 529531 [merckmillipore.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a small-molecule inhibitor of the PICK1 PDZ domain that inhibits hippocampal LTP and LTD - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize potential toxicity of FSC231 in cell culture.
Welcome to the technical support center for FSC231, a potent small-molecule inhibitor of the PSD-95/DLG/ZO-1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to help minimize potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the PICK1 PDZ domain. It functions by blocking the interaction between PICK1 and the C-terminus of the AMPA receptor subunit GluA2.[1][2][3] This interaction is crucial for the trafficking and internalization of GluA2-containing AMPA receptors, which plays a significant role in synaptic plasticity, excitotoxicity, and neuropathic pain.[4][5] By inhibiting this interaction, this compound can prevent the degradation of GluA2-containing AMPA receptors and has neuroprotective effects.[5][6]
Q2: What are the known downstream signaling effects of this compound?
A2: this compound has been shown to influence downstream signaling pathways. For instance, it can alleviate paclitaxel-induced neuralgia by inhibiting the interactions between PICK1 and GluA2, which in turn activates GSK-3β and ERK1/2.[1]
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: The optimal concentration of this compound is cell-type and context-dependent. Published studies have used concentrations ranging from 10 µM to 100 µM.[5][7] For primary dorsal root ganglion (DRG) neurons, a concentration of 10 µM has been used for a 30-minute treatment. In cultured hippocampal neurons, 50 µM this compound was effective in blocking the PICK1-GluR2 interaction.[7] A concentration of 100 µM was chosen as a drug-saturating concentration in another study, which is approximately 10 times the Ki (10.1 µM) of this compound for the PDZ binding domain of PICK1.[5] It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced toxicity. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there any known off-target effects of this compound?
A5: While this compound has been shown to be selective for the PICK1 PDZ domain over some other PDZ domains like those of PSD-95 and GRIP1, comprehensive off-target screening data is not widely available in the public domain.[4] As with any small-molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. If you observe unexpected phenotypes, it is advisable to use a structurally unrelated PICK1 inhibitor as a control to confirm that the observed effects are due to PICK1 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant cell death observed after this compound treatment. | Concentration is too high: The concentration of this compound may be above the cytotoxic threshold for your specific cell type. | Perform a dose-response and time-course experiment to determine the 50% cytotoxic concentration (CC50). Use a concentration well below the CC50 for your experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is as low as possible (ideally <0.1%) and include a vehicle-only control in all experiments. | |
| Compound degradation: Improper storage or handling of this compound can lead to the formation of toxic byproducts. | Prepare fresh stock solutions from powder and store them properly in single-use aliquots at -20°C or -80°C. | |
| Cell line sensitivity: Different cell lines can have varying sensitivities to small molecules. | Test this compound on a different, more robust cell line if possible to compare toxicity profiles. | |
| Inconsistent or not reproducible results. | Variability in cell culture conditions: Differences in cell passage number, seeding density, or media composition can affect experimental outcomes. | Standardize your cell culture protocols, including passage number, seeding density, and media components. |
| Compound precipitation: this compound may not be fully soluble at the desired concentration in the culture medium. | Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the concentration or using a different solvent system (with appropriate controls). | |
| No observable effect of this compound. | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit PICK1 in your experimental system. | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your desired biological readout. |
| Poor cell permeability: The compound may not be efficiently entering the cells to reach its intracellular target. | While this compound has been shown to be cell-permeable, you can consider using liposomal encapsulation to enhance delivery, as has been demonstrated in some studies.[5][6] | |
| Target not expressed: The target protein, PICK1, may not be expressed at sufficient levels in your chosen cell line. | Confirm the expression of PICK1 in your cell line using techniques such as Western blotting or qPCR. |
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | ~10.1 µM | Purified PICK1 PDZ domain | [5] |
| Effective Concentration | 10 µM | Primary rat dorsal root ganglion (DRG) neurons | |
| Effective Concentration | 50 µM | Cultured hippocampal neurons | [7] |
| Effective Concentration | 100 µM | Acute rodent hippocampal slices | [5] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
This protocol describes a general method to determine the concentration of this compound that causes 50% cell death in your chosen cell line using a standard MTT assay.
Materials:
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Your cell line of interest
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Complete cell culture medium
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This compound
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DMSO (or other appropriate solvent)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to perform a 2-fold serial dilution, starting from a high concentration (e.g., 200 µM) down to a very low concentration (e.g., sub-micromolar). Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Treatment: Carefully remove the medium from the cells and replace it with the prepared this compound dilutions or the vehicle control.
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Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the CC50 value.
Protocol 2: Assessing the On-Target Effect of this compound by Co-Immunoprecipitation
This protocol is to confirm that this compound disrupts the interaction between PICK1 and GluA2 in your cell line.
Materials:
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Your cell line of interest (expressing both PICK1 and GluA2)
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This compound
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Vehicle control (e.g., DMSO)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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Anti-PICK1 antibody for immunoprecipitation
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Anti-GluA2 antibody for Western blotting
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Protein A/G agarose beads
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SDS-PAGE and Western blotting reagents
Procedure:
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Cell Treatment: Culture your cells to an appropriate confluency and treat them with a non-toxic, effective concentration of this compound (determined from your dose-response experiments) or vehicle control for a suitable duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Immunoprecipitation:
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Pre-clear the cell lysates by incubating with protein A/G agarose beads.
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Incubate the pre-cleared lysates with an anti-PICK1 antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with an anti-GluA2 antibody to detect the amount of GluA2 that co-immunoprecipitated with PICK1.
-
-
Analysis: Compare the amount of co-immunoprecipitated GluA2 in the this compound-treated samples to the vehicle-treated samples. A reduction in the GluA2 signal in the this compound-treated sample indicates successful disruption of the PICK1-GluA2 interaction.
Visualizations
Caption: Mechanism of this compound action in preventing AMPA receptor internalization.
Caption: Troubleshooting workflow for addressing potential this compound toxicity.
References
- 1. Posttranslational regulation of AMPA receptor trafficking and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortical development of AMPA receptor trafficking proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating FSC231 Administration: A Technical Guide to Optimizing Dosage and Preventing Side Effects in Animal Models
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the PICK1 inhibitor FSC231, this technical support center provides essential guidance on dosage optimization and the prevention of potential side effects in animal models. Adherence to meticulous experimental protocols is crucial for obtaining reliable and reproducible data while ensuring animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodent models?
A1: The optimal starting dose of this compound can vary depending on the specific animal model, the indication being studied, and the route of administration. Based on available preclinical studies, a range of doses has been utilized. For instance, in a rat model of paclitaxel-induced neuralgia, a total dose of 78.40 μg/kg administered intraperitoneally (i.p.) daily for seven days showed therapeutic efficacy.[1] In another study investigating diabetic cardiomyopathy in rats, a daily i.p. dose of 39.2 μg/kg for four weeks was used.[1] It is strongly recommended to perform a pilot dose-ranging study to determine the optimal therapeutic dose with minimal side effects for your specific experimental conditions.
Q2: Are there any known side effects of this compound in animal models?
A2: Currently, there is a notable lack of publicly available data detailing specific side effects or a comprehensive toxicity profile for this compound in animal models. While some studies with other PICK1 inhibitors have reported a lack of overt side effects, this information is not directly transferable to this compound. Researchers should, therefore, implement a thorough monitoring plan for any signs of adverse effects.
Q3: What parameters should be monitored to assess potential toxicity?
A3: A comprehensive safety assessment should be an integral part of any preclinical study involving this compound. Key parameters to monitor include:
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General Health: Daily observation for changes in behavior (e.g., lethargy, agitation), appearance (e.g., ruffled fur, piloerection), and signs of pain or distress.
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Body Weight: Regular monitoring of body weight is a sensitive indicator of general toxicity.
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Organ-Specific Toxicity: Depending on the study's duration and dosage, consider monitoring for:
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Hepatotoxicity: Measurement of liver enzymes (e.g., ALT, AST) in serum.
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Nephrotoxicity: Assessment of kidney function markers (e.g., BUN, creatinine) in serum and urine.
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Cardiotoxicity: Electrocardiogram (ECG) monitoring for any abnormalities.
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Neurotoxicity: Detailed behavioral assessments and, if necessary, histopathological examination of neural tissues.
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Troubleshooting Guide: Managing Potential Complications
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Body Weight or Food/Water Intake | Potential systemic toxicity or malaise. | 1. Confirm the accuracy of the this compound dosage.2. Reduce the dose in a subset of animals to assess for dose-dependency.3. Provide supportive care, such as supplemental nutrition and hydration.4. If weight loss is significant or persistent, consider discontinuing the study for the affected animals and perform a necropsy to investigate the cause. |
| Lethargy or Altered Behavior | Potential central nervous system (CNS) effects or general malaise. | 1. Perform a basic neurological examination (e.g., righting reflex, grip strength).2. Reduce the this compound dosage to determine if the effect is dose-related.3. Ensure the animal's environment is stress-free.4. If behavioral changes are severe, consider humane endpoints. |
| Injection Site Reactions (for i.p. administration) | Irritation from the vehicle or this compound itself. | 1. Ensure the vehicle used for solubilizing this compound (e.g., DMSO) is at a safe and well-tolerated concentration.2. Vary the injection site with each administration.3. Observe the injection site for signs of inflammation or necrosis. |
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
A dose-ranging study is essential to identify a therapeutic window and the MTD of this compound in your specific animal model.
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Animal Model: Select the appropriate species and strain relevant to the research question.
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Group Allocation: Assign animals to several dosage groups, including a vehicle control group. A common approach is to use a dose-escalation design.
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This compound Administration: Administer this compound via the intended route of administration.
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Monitoring:
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Record clinical observations daily.
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Measure body weight at least three times per week.
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At the end of the study, collect blood for hematology and clinical chemistry analysis.
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Perform a gross necropsy and collect major organs for histopathological examination.
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Data Analysis: Determine the dose at which significant toxicity is observed. The MTD is typically defined as the highest dose that does not cause life-threatening toxicity or more than a 10% loss in body weight.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of experimental design and the underlying mechanism of this compound, the following diagrams are provided.
References
Addressing variability in experimental results with FSC231.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FSC231, a PICK1 PDZ domain inhibitor. The information is designed to address potential variability in experimental outcomes and provide clarity on best practices.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent analgesic or neuroprotective effects | Suboptimal this compound Concentration: The effective concentration of this compound can vary between in vitro and in vivo models. | Refer to the dose-response data from relevant studies. For in vitro work, concentrations around 50 μM have been shown to be effective in blocking the PICK1-GluR2 interaction.[1][2] For in vivo studies in rats, dosages such as 78.40 μg/kg total, administered daily in seven intraperitoneal injections, have been used to alleviate neuralgia.[1] |
| Variability in Animal Models: The response to this compound may differ depending on the specific animal model of disease (e.g., paclitaxel-induced neuralgia vs. diabetic cardiomyopathy). | Ensure the chosen animal model is appropriate for the research question. Review literature where this compound has been used in similar models to establish expected outcomes. | |
| This compound Solubility and Stability: Improper dissolution or degradation of this compound can lead to reduced efficacy. | Prepare this compound solutions fresh for each experiment.[1] For in vivo use, co-solvents such as DMSO, PEG300/PEG400, and Tween 80 may be required.[1] It is recommended to keep the DMSO concentration below 2% in the final working solution for animal studies.[1] | |
| Unexpected changes in downstream signaling pathways | Cell-Type Specific Effects: The signaling pathways modulated by this compound, such as GSK-3β and ERK1/2 phosphorylation, may exhibit different basal activities and responses in different cell types.[3] | Characterize the basal phosphorylation levels of GSK-3β and ERK1/2 in your specific cell model. Perform a dose-response and time-course experiment to determine the optimal conditions for observing the expected changes in phosphorylation. |
| Off-Target Effects: While this compound is selective for the PICK1 PDZ domain over some other PDZ domains like PSD-95 and GRIP, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[4] | Use the lowest effective concentration of this compound as determined by dose-response studies. Consider including control experiments with inactive analogs of this compound if available. | |
| Difficulty reproducing inhibition of PICK1-GluA2 interaction | Inefficient Cellular Uptake: The compound may not be efficiently crossing the cell membrane in your specific experimental system. | In vitro studies have confirmed that this compound is cell-permeable.[5] However, efficiency can vary. Consider using a liposomal encapsulation method to enhance delivery, which has been shown to be effective.[6][7] |
| Issues with Co-immunoprecipitation (Co-IP): Technical variability in the Co-IP protocol can lead to inconsistent results. | Optimize your Co-IP protocol, including antibody concentrations and washing steps. Ensure that the lysis buffer and conditions are suitable for preserving the PICK1-GluA2 interaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the PSD‐95/DLG/ZO‐1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1] It functions by blocking the interaction between PICK1 and the GluA2 subunit of AMPA receptors.[2][4][6] This inhibition prevents the internalization and degradation of GluA2-containing AMPA receptors, which plays a role in its neuroprotective and analgesic effects.[6][7]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: this compound has been shown to influence the phosphorylation status of Glycogen Synthase Kinase-3β (GSK-3β) and Extracellular Signal-regulated Kinase 1/2 (ERK1/2).[3] Specifically, in models of paclitaxel-induced neuralgia, this compound treatment led to a reduction in the phosphorylation levels of both GSK-3β and ERK1/2.[3]
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
A3: Based on published studies, the following concentrations can be used as a starting point. However, it is crucial to perform a dose-response study for your specific model system.
| Experiment Type | Recommended Starting Concentration/Dosage | Reference |
| In vitro (e.g., cell culture) | 50 μM | [1][2] |
| In vivo (e.g., rat model of neuralgia) | 78.40 μg/kg total (daily, seven times, i.p.) | [1] |
| In vivo (e.g., rat model of diabetic cardiomyopathy) | 39.2 μg/kg/day (i.p., for 4 weeks) | [1] |
Q4: How should I prepare and store this compound?
A4: For optimal results, it is recommended to prepare this compound solutions fresh for each experiment.[1] If a stock solution is prepared, it should be stored appropriately based on the manufacturer's guidelines. For in vivo experiments, co-solvents such as DMSO, PEG300/PEG400, and Tween 80 are often necessary for dissolution.[1]
Q5: Is this compound selective for the PICK1 PDZ domain?
A5: this compound has been shown to be selective for the PICK1 PDZ domain over the PDZ domains of PSD-95 and GRIP1, indicating it is not a general PDZ inhibitor.[4][5]
Experimental Protocols & Visualizations
Key Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound in the context of its neuroprotective and analgesic effects.
Caption: this compound signaling pathway.
General Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for investigating the effects of this compound.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PICK1 PDZ结构域抑制剂,this compound The PICK1 PDZ Domain Inhibitor, this compound controls the biological activity of PICK1. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: FSC231 Administration in Hippocampal Slices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FSC231 in hippocampal slice preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor of the Protein Interacting with C Kinase 1 (PICK1) PDZ domain.[1] Its primary mechanism of action is to block the interaction between PICK1 and the GluA2 subunit of AMPA receptors.[1][2] This inhibition prevents the internalization and subsequent degradation of GluA2-containing AMPA receptors, which is a key process in some forms of synaptic plasticity and excitotoxicity.[2]
Q2: What are the primary applications of this compound in hippocampal slice research?
A2: In hippocampal slices, this compound is primarily used to investigate the role of PICK1-dependent trafficking of AMPA receptors in synaptic plasticity. It has been shown to block the expression of both long-term potentiation (LTP) and long-term depression (LTD) in CA1 neurons.[1][2] This makes it a valuable tool for dissecting the molecular mechanisms underlying these forms of synaptic plasticity.
Q3: What is the recommended working concentration of this compound for hippocampal slice electrophysiology?
A3: Based on published studies, a working concentration of 50 μM this compound is effective for inhibiting LTP and LTD in acute hippocampal slices.[2]
Q4: What is the appropriate vehicle for dissolving this compound for in vitro experiments?
A4: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the artificial cerebrospinal fluid (aCSF) should be kept to a minimum, ideally below 0.1%, to avoid off-target effects on neuronal excitability.[3][4][5][6]
Q5: How long should I pre-incubate the hippocampal slices with this compound before recording?
A5: While the optimal pre-incubation time can vary, a pre-incubation period of at least 30 minutes is generally recommended to ensure adequate penetration of the compound into the slice and effective inhibition of PICK1. Some protocols may extend this to one hour.[7]
Q6: Are there any known off-target effects of this compound?
A6: Studies have shown that this compound is specific for the PICK1 PDZ domain and does not bind to the PDZ domains of PSD-95 or GRIP1.[1][3] However, as with any pharmacological agent, it is crucial to include appropriate vehicle controls in your experiments to account for any potential non-specific effects of the solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect of this compound on LTP or LTD | 1. Insufficient drug concentration or penetration: The concentration of this compound may be too low, or the pre-incubation time may be too short for it to reach its target within the slice. 2. Drug degradation: this compound solution may have degraded due to improper storage or repeated freeze-thaw cycles. 3. Issues with experimental paradigm: The protocol for inducing LTP or LTD may not be optimal, masking the effect of the drug. | 1. Verify the final concentration of this compound is 50 μM. Increase the pre-incubation time to 1 hour. 2. Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid freeze-thaw cycles. Store at -20°C or -80°C. 3. Ensure your LTP/LTD induction protocols are robust and consistently produce the expected potentiation or depression in control slices. |
| Inconsistent results between experiments | 1. Variability in slice health: The viability of hippocampal slices can vary between preparations. 2. Inconsistent drug application: Variations in pre-incubation time or final drug concentration. 3. Fluctuations in recording conditions: Changes in temperature, perfusion rate, or aCSF composition. | 1. Standardize your slicing and recovery procedures to ensure consistent slice quality. Discard slices that appear unhealthy. 2. Maintain a strict and consistent protocol for drug preparation and application. 3. Carefully monitor and control all experimental parameters. Use a perfusion system with a stable flow rate and temperature control. |
| Baseline instability after this compound application | 1. High DMSO concentration: The final concentration of the vehicle (DMSO) may be too high, affecting neuronal health and baseline synaptic transmission. 2. Precipitation of this compound: The compound may not be fully dissolved in the aCSF, leading to small precipitates that can affect the recording. | 1. Ensure the final DMSO concentration is below 0.1%. Perform vehicle control experiments with the same DMSO concentration to isolate its effects.[4][5][6] 2. Visually inspect the aCSF containing this compound for any signs of precipitation. Ensure the stock solution is fully dissolved before diluting into aCSF. |
| Unexpected changes in synaptic transmission with vehicle control (DMSO) | 1. DMSO concentration is too high: Even at low concentrations, DMSO can have subtle effects on neuronal excitability.[3][4] 2. Batch-to-batch variability of DMSO: Different lots of DMSO may have varying levels of impurities. | 1. Lower the final DMSO concentration as much as possible while maintaining this compound solubility. 2. Use high-purity, sterile-filtered DMSO suitable for cell culture. |
Quantitative Data Summary
| Parameter | Condition | Effect of 50 μM this compound | Reference |
| Long-Term Potentiation (LTP) in CA1 | Pairing a train of 50 stimuli at 1 Hz with postsynaptic depolarization to -5 mV | Significantly reduced LTP | [2] |
| Long-Term Depression (LTD) in CA1 | Pairing a train of 900 stimuli at 1 Hz with postsynaptic depolarization to -40 mV | Blocked the expression of LTD | [2] |
| GluA2 co-immunoprecipitation with PICK1 | In cultured hippocampal neurons | Inhibited | [1] |
Experimental Protocols
Acute Hippocampal Slice Preparation
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Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
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Rapidly decapitate the animal and dissect the brain in ice-cold, carbogenated (95% O2 / 5% CO2) cutting solution.
-
Cutting Solution Composition (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 Dextrose.
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Glue a brain hemisphere onto the stage of a vibratome and cut 300-400 µm thick transverse hippocampal slices.
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Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with carbogen at 32-34°C for at least 30 minutes.
-
aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 Dextrose.
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After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before starting experiments.
This compound Stock Solution Preparation and Application
-
Prepare a 50 mM stock solution of this compound in 100% DMSO.
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Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
On the day of the experiment, thaw a single aliquot and dilute it into the recording aCSF to a final concentration of 50 μM. Ensure the final DMSO concentration is less than 0.1%.
-
Transfer the slices to a holding chamber containing the this compound-aCSF solution and pre-incubate for at least 30-60 minutes before transferring to the recording chamber. The recording chamber should also be perfused with aCSF containing 50 μM this compound.
Electrophysiological Recording of Synaptic Plasticity
-
Place a hippocampal slice in a submerged recording chamber continuously perfused with carbogenated aCSF (with or without this compound) at a rate of 2-3 mL/min and maintained at 30-32°C.
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Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
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Baseline Recording: After obtaining a stable fEPSP, record baseline responses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
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LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation protocol.
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LTD Induction: Induce LTD using a low-frequency stimulation protocol (e.g., 900 pulses at 1 Hz).
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Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to assess the magnitude and stability of LTP or LTD.
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Data Analysis: Measure the initial slope of the fEPSP. Normalize the data to the average baseline response and plot as a percentage change over time.
Visualizations
Caption: Signaling pathway of this compound action in the postsynaptic spine.
Caption: Experimental workflow for this compound administration in hippocampal slices.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of FSC231 for the PICK1 PDZ Domain: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comparative analysis of FSC231, a small-molecule inhibitor of the Protein Interacting with C Kinase 1 (PICK1) PDZ domain, and outlines the experimental data supporting its specificity.
This compound has emerged as a valuable tool for studying the physiological roles of the PICK1 PDZ domain, which is implicated in a range of neurological processes, including synaptic plasticity and receptor trafficking.[1][2][3] This guide will objectively compare the performance of this compound with other alternatives and provide the supporting experimental data necessary for informed decision-making in research and development.
Comparative Binding Affinity and Specificity
This compound was identified from a screen of approximately 44,000 compounds and demonstrates a binding affinity for the PICK1 PDZ domain comparable to its endogenous peptide ligands.[1][2] The inhibitor's specificity has been validated against other PDZ domains, highlighting its preferential binding to PICK1.
| Compound | Target PDZ Domain | Binding Affinity (Ki) | Notes |
| This compound | PICK1 | ~10.1 µM | Binds with an affinity similar to endogenous ligands.[1][2][4] |
| This compound | PSD-95 | No significant binding | Demonstrates specificity over this closely related PDZ domain.[1][2][4] |
| This compound | GRIP1 | No significant binding | Further supports the specificity of this compound for PICK1.[1][2][4] |
| FSC231_9 | PICK1 | No significant binding | An analog lacking the cyano group, serving as a negative control.[1][3] |
| Pep2-EVKI / Pep2-SVKI | PICK1 | Not specified | Peptide-based inhibitors of the PICK1 PDZ domain.[5] |
| BIO124 | PICK1 | Sub-µM | A potent inhibitor of the PICK1-GluA2 interaction.[5] |
Experimental Validation of this compound Specificity
The specificity of this compound for the PICK1 PDZ domain has been substantiated through a series of rigorous biochemical and cell-based assays.
Biochemical Assays
Fluorescence Polarization (FP): This assay directly measures the binding of this compound to the PICK1 PDZ domain by monitoring changes in the polarization of fluorescently labeled peptides. The competition curve for this compound shows a dose-dependent inhibition of the binding of a fluorescently labeled Dopamine Transporter (DAT) peptide to the PICK1 PDZ domain, with a calculated Ki of approximately 10 µM.[1][3] In contrast, the inactive analog FSC231_9 shows no significant inhibition.[1][3]
Cell-Based Assays
Co-Immunoprecipitation (Co-IP): To confirm that this compound can inhibit the PICK1 interaction in a cellular context, co-immunoprecipitation experiments were performed. In cultured hippocampal neurons, pretreatment with this compound was shown to inhibit the co-immunoprecipitation of the AMPA receptor subunit GluA2 with PICK1, an interaction mediated by the PICK1 PDZ domain.[1][2]
Förster Resonance Energy Transfer (FRET): FRET assays in COS7 cells further demonstrated that this compound is cell-permeable and can disrupt the interaction between the GluA2 C-terminus and the PICK1 PDZ domain in living cells.[1] A significant reduction in the FRET signal was observed in cells treated with this compound, but not with the inactive control, FSC231_9.[1]
Functional Assays: The biological consequence of this compound's inhibition of the PICK1 PDZ domain was assessed by examining the trafficking of GluA2. This compound was found to accelerate the recycling of pHluorin-tagged GluA2 in hippocampal neurons following NMDA receptor-induced internalization.[1][4] This is consistent with inhibiting PICK1's role in slowing down GluA2 recycling. Furthermore, this compound was shown to block the expression of both long-term depression (LTD) and long-term potentiation (LTP) in hippocampal slices, which is in line with the known bidirectional function of PICK1 in synaptic plasticity.[1][4]
Experimental Protocols
Fluorescence Polarization Assay
-
Reagents: Purified PICK1 PDZ domain, Oregon Green-labeled DAT C13 peptide (OG-DAT C13), this compound, FSC231_9, and assay buffer.
-
Procedure:
-
A fixed concentration of OG-DAT C13 (~30 nM) is incubated with the purified PICK1 PDZ domain.
-
Varying concentrations of this compound or the control compound are added to the mixture.
-
The reaction is incubated for 15 minutes at room temperature.
-
Fluorescence polarization is measured using a suitable plate reader.
-
Data are expressed as the percentage of bound peptide relative to the maximum binding in the absence of a competitor.
-
The Ki value is determined by fitting the data to a competitive binding model.[3]
-
Co-Immunoprecipitation
-
Cell Culture and Treatment: Cultured hippocampal neurons are pretreated with this compound (e.g., 50 µM) or a vehicle control.
-
Lysis: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against PICK1 overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specific binding.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of co-immunoprecipitated GluA2 is detected by Western blotting using an anti-GluA2 antibody.
Conclusion
References
A Comparative Analysis of FSC231 and Other PICK1 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the small-molecule PICK1 inhibitor, FSC231, with other notable inhibitors of the Protein Interacting with C Kinase 1 (PICK1). The data presented is compiled from peer-reviewed studies to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to PICK1 Inhibition
Protein Interacting with C Kinase 1 (PICK1) is a scaffolding protein that plays a crucial role in the trafficking of various membrane proteins, most notably the GluA2 subunit of AMPA receptors.[1][2][3] Through its PDZ domain, PICK1 is involved in the internalization and synaptic delivery of these receptors, thereby modulating synaptic plasticity, including long-term depression (LTD) and long-term potentiation (LTP).[4] Dysregulation of PICK1 activity has been implicated in several neurological and psychiatric disorders, including neuropathic pain, excitotoxicity, and cocaine addiction, making it a promising target for therapeutic intervention.[1][5]
Overview of Compared PICK1 Inhibitors
This comparison focuses on this compound, a first-generation small-molecule inhibitor, and contrasts its performance with several peptide-based inhibitors and a more recent small molecule.
-
This compound : A cell-permeable small-molecule inhibitor that targets the PDZ domain of PICK1.[4]
-
Peptide-based inhibitors (C5, Tat-C5, Tat-P4-(C5)2) : These inhibitors are derived from the C-terminus of the dopamine transporter (DAT), a known binding partner of PICK1. They include a simple peptide (C5), a TAT-conjugated version for improved cell permeability (Tat-C5), and a bivalent, high-affinity version (Tat-P4-(C5)2).[1][2][5]
-
TPD5 and mPD5 : Advanced bivalent peptide inhibitors designed for high affinity and improved pharmacokinetic properties.[6][7]
-
BIO922 : A potent small-molecule inhibitor identified through structure-based drug design.[8]
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data for the compared PICK1 inhibitors. The data highlights the significant increase in potency achieved with the development of peptide-based and next-generation small-molecule inhibitors compared to this compound.
| Inhibitor | Type | Target | Ki | IC50 | Reference |
| This compound | Small Molecule | PICK1 PDZ Domain | ~10.1 µM | - | [5] |
| C5 | Peptide | PICK1 PDZ Domain | 1.69 µM | 3.80 µM | [2] |
| Tat-C5 | Peptide | PICK1 PDZ Domain | - | 101 nM | [1][2] |
| Tat-P4-(C5)2 | Bivalent Peptide | PICK1 PDZ Domain | 1.7 nM | 7.0 nM | [1][2][5] |
| BIO922 | Small Molecule | PICK1 PDZ Domain | - | Reported as 200-fold more potent than endogenous GluA2 peptide | [8] |
Experimental Methodologies
The data presented in this guide were generated using a variety of established experimental techniques to assess inhibitor potency and mechanism of action. Below are detailed protocols for the key experiments cited.
Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity (Ki) of inhibitors by measuring their ability to displace a fluorescently labeled peptide from the PICK1 PDZ domain.
-
Principle : The polarization of fluorescent light emitted by a small, fluorescently labeled peptide increases when it binds to the much larger PICK1 protein. Unlabeled inhibitors compete with the fluorescent peptide for binding, leading to a decrease in fluorescence polarization.
-
Protocol :
-
A fixed concentration of purified PICK1 protein and a fluorescently labeled peptide ligand (e.g., Oregon Green-labeled DAT C13 peptide) are incubated in a suitable buffer.[9]
-
Increasing concentrations of the inhibitor (e.g., this compound) are added to the mixture.[9]
-
The fluorescence polarization is measured using a plate reader.
-
The Ki value is calculated from the resulting competition curve.[9]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify that the inhibitor can disrupt the interaction between PICK1 and its binding partners (e.g., GluA2) in a cellular context.
-
Principle : An antibody against PICK1 is used to pull down PICK1 and any associated proteins from cell lysates. The presence of the binding partner in the immunoprecipitated complex is then detected by Western blotting.
-
Protocol :
-
Cultured cells (e.g., hippocampal neurons) are treated with the inhibitor (e.g., 50 µM this compound) or a vehicle control.[4][9]
-
Cells are lysed, and the protein concentration is determined.
-
The lysate is incubated with an anti-PICK1 antibody to form an antibody-protein complex.[9]
-
Protein A/G beads are added to precipitate the antibody-protein complexes.
-
The beads are washed, and the bound proteins are eluted and separated by SDS-PAGE.
-
The presence of the binding partner (e.g., GluA2) is detected by immunoblotting with a specific antibody.[9]
-
Supported Cell Membrane Sheet (SCMS) Assay
This technique provides a more physiologically relevant environment to study the interaction of PICK1 with membrane-embedded proteins and the disruptive effect of inhibitors.
-
Principle : Cell membranes from cells expressing a fluorescently tagged membrane protein (e.g., YFP-DAT C24) are immobilized on a glass surface. The binding of fluorescently labeled PICK1 to these membrane sheets is then measured.
-
Protocol :
-
HEK293 cells are transfected to express the membrane-embedded target protein.[1]
-
The cells are seeded on coated coverslips, and membrane sheets are prepared by sonication.[1]
-
Fluorescently labeled PICK1 is incubated with the membrane sheets in the presence of varying concentrations of the inhibitor.[1]
-
The amount of PICK1 bound to the membrane is quantified by fluorescence microscopy.
-
IC50 values are determined from the dose-response curves.[1][2]
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: PICK1-mediated AMPA receptor trafficking pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating PICK1 inhibitors.
Conclusion
This compound was a foundational tool in the study of PICK1, enabling the initial exploration of its roles in cellular processes. However, for applications requiring higher potency and in vivo efficacy, the more recently developed peptide-based inhibitors, such as Tat-P4-(C5)2, and advanced small molecules like BIO922, offer significant advantages. The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, cell permeability, and the experimental model being used. This guide provides the necessary data to make an informed decision for future studies targeting the PICK1 protein.
References
- 1. A high‐affinity, bivalent PDZ domain inhibitor complexes PICK1 to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 5. Administration of a novel high affinity PICK1 PDZ domain inhibitor attenuates cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripherally restricted PICK1 inhibitor mPD5 ameliorates pain behaviors in murine inflammatory and neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Peripherally restricted PICK1 inhibitor mPD5 ameliorates pain behaviors in murine inflammatory and neuropathic pain models [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a small-molecule inhibitor of the PICK1 PDZ domain that inhibits hippocampal LTP and LTD - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of FSC231's Effects Using Genetic Knockdown of PICK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor FSC231 and genetic knockdown of PICK1 in modulating cellular signaling pathways, particularly concerning AMPA receptor trafficking. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the specificity and mechanism of action of this compound.
Introduction: Targeting PICK1 in Research and Therapeutics
Protein Interacting with C Kinase 1 (PICK1) is a scaffold protein containing a PDZ domain that plays a crucial role in the trafficking of various membrane receptors, most notably the GluA2 subunit of AMPA receptors.[1][2][3] This function implicates PICK1 in fundamental neurological processes such as synaptic plasticity, learning, and memory, as well as in pathological conditions like excitotoxicity, neuropathic pain, and cocaine addiction.[4][5][6] Consequently, PICK1 has emerged as a promising target for therapeutic intervention.
This compound is a small-molecule inhibitor that selectively binds to the PDZ domain of PICK1, thereby disrupting its interaction with binding partners like the GluA2 subunit.[4][7] This guide cross-validates the effects of this compound by comparing them with the established effects of genetically knocking down PICK1 expression. Such a comparison is essential for confirming the on-target effects of this compound and for providing a robust framework for its use in preclinical studies.
Signaling Pathways and Mechanism of Action
PICK1 modulates synaptic strength by regulating the endocytosis and recycling of GluA2-containing AMPA receptors. Under conditions of synaptic depression, PICK1 binds to the C-terminus of GluA2, promoting its internalization from the synaptic membrane.[3][4] this compound mimics the effect of PICK1 knockdown by competitively inhibiting this interaction.
This compound directly interferes with the binding of PICK1 to the GluA2 subunit, thereby preventing the internalization of the receptor. Genetic knockdown of PICK1 achieves the same outcome by reducing the total amount of PICK1 protein available to interact with GluA2.
Comparative Data: this compound vs. PICK1 Knockdown
The following tables summarize the quantitative effects of this compound and PICK1 genetic knockdown on key molecular and physiological endpoints.
| Parameter | Effect of this compound | Effect of PICK1 Knockdown/Knockout | Supporting Evidence |
| PICK1-GluA2 Interaction | Significantly reduced.[1][8] | Significantly reduced or abolished.[6][9] | Co-immunoprecipitation, FRET assays.[4][8] |
| Surface GluA2 Levels | Prevents NMDA-induced internalization; accelerates recycling.[4][10] | Increased basal surface expression; prevents activity-dependent internalization.[1][11] | Surface biotinylation assays, immunocytochemistry.[12] |
| Long-Term Depression (LTD) | Inhibited.[4][11] | Inhibited.[3][11] | Electrophysiological recordings (fEPSP).[4][11] |
| Long-Term Potentiation (LTP) | Inhibited.[4][11] | Inhibited.[11] | Electrophysiological recordings (fEPSP).[4][11] |
| Neuropathic Pain Behavior | Alleviated.[13][14] | Alleviated.[9][15] | Behavioral assays (e.g., von Frey test).[13][15] |
| Assay | This compound Treatment | PICK1 Knockdown |
| Co-immunoprecipitation of PICK1 and GluA2 | Dose-dependent decrease in co-precipitated GluA2.[1][16] | Drastic reduction in co-precipitated GluA2.[6] |
| Whole-cell Patch Clamp (LTD induction) | Blocks the reduction in AMPA-mediated currents.[4] | Prevents the reduction in AMPA-mediated currents.[11] |
| Behavioral Testing (Neuropathic Pain) | Reverses mechanical allodynia.[13] | Prevents the development of mechanical allodynia.[15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Co-Immunoprecipitation
This protocol is used to assess the in-situ interaction between PICK1 and GluA2.
-
Cell/Tissue Lysis: Lyse cultured neurons or brain tissue homogenates in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PICK1 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluate by Western blotting using an anti-GluA2 antibody to detect the co-precipitated protein.
Genetic Knockdown of PICK1
This protocol describes the use of shRNA to reduce PICK1 expression in cultured neurons.
-
Vector Preparation: Clone a PICK1-targeting shRNA sequence into a suitable expression vector (e.g., a lentiviral vector) that also expresses a fluorescent reporter (e.g., GFP) for identification of transfected cells.
-
Transfection/Transduction: Transfect or transduce cultured neurons with the shRNA-expressing vector. A scrambled shRNA sequence should be used as a negative control.
-
Incubation: Allow sufficient time for the shRNA to be expressed and for PICK1 protein levels to be reduced (typically 48-72 hours).
-
Validation of Knockdown: Assess the efficiency of PICK1 knockdown by Western blotting or immunocytochemistry of the transfected/transduced cells.
-
Functional Assays: Perform downstream experiments (e.g., electrophysiology, immunocytochemistry) on the reporter-positive cells.
Electrophysiology (Hippocampal Slices)
This protocol is for recording synaptic plasticity (LTD/LTP) in acute hippocampal slices.[17]
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents.
-
Recovery: Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording: Place a slice in a recording chamber and perfuse with aCSF. Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or field excitatory postsynaptic potential (fEPSP) recordings in the stratum radiatum.
-
Baseline Recording: Record a stable baseline of synaptic responses for 10-20 minutes.
-
LTD/LTP Induction: Induce LTD using a low-frequency stimulation protocol (e.g., 1 Hz for 15 minutes) or LTP using a high-frequency stimulation protocol (e.g., two 100 Hz trains for 1 second).
-
Post-Induction Recording: Record synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of plasticity.
-
Drug Application: For this compound experiments, perfuse the slice with the compound for a designated period before and during the induction protocol.
References
- 1. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PICK1 links AMPA receptor stimulation to Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental regulation of protein interacting with C kinase 1 (PICK1) function in hippocampal synaptic plasticity and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. cdn.mednet.co.il [cdn.mednet.co.il]
- 6. Administration of a novel high affinity PICK1 PDZ domain inhibitor attenuates cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Novel Peripheral Action of PICK1 Inhibition in Inflammatory Pain [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. An Essential Role for PICK1 in NMDA Receptor-Dependent Bidirectional Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Arp2/3-mediated actin polymerisation by PICK1 regulates neuronal morphology and AMPA receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Scaled, high fidelity electrophysiological, morphological, and transcriptomic cell characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FSC231 and Other PDZ Domain Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of FSC231 and other notable PDZ domain inhibitors. By presenting key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for understanding the therapeutic potential and mechanism of action of these compounds.
Introduction to PDZ Domain Inhibition
Postsynaptic density-95/Discs-large/ZO-1 (PDZ) domains are crucial protein-protein interaction modules involved in the assembly and regulation of numerous signaling pathways. Their role in scaffolding and anchoring transmembrane proteins to the cytoskeleton makes them attractive targets for therapeutic intervention in a variety of diseases, including neurological disorders and cancer. This guide focuses on this compound, a small-molecule inhibitor of the PICK1 PDZ domain, and compares its performance with other well-characterized PDZ domain inhibitors.
Quantitative Comparison of PDZ Domain Inhibitors
The efficacy and specificity of a PDZ domain inhibitor are critical parameters for its potential as a research tool or therapeutic agent. The following table summarizes the key quantitative data for this compound and other selected inhibitors.
| Inhibitor | Type | Target PDZ Domain | Binding Affinity (Kᵢ/Kₐ) | IC₅₀ | Target Selectivity |
| This compound | Small Molecule | PICK1 | ~10.1 µM (Kᵢ)[1] | Not explicitly reported | Selective for PICK1; does not bind to PDZ domains of PSD-95 or GRIP1.[2][1] |
| PDZ1i | Small Molecule | MDA-9/Syntenin PDZ1 | 21 µM (Kₐ)[3] | ~25 µM (inhibition of MDA-9/IGF-1R interaction) | Selective for PDZ1 domain of MDA-9; does not significantly bind to the PDZ2 domain.[3] |
| Tat-P₄-(C₅)₂ | Peptide-based | PICK1 | 1.7 nM (Kᵢ) | Not explicitly reported | High affinity for PICK1. |
| AVLX-144 | Peptide-based | PSD-95 (PDZ1 & PDZ2) | High affinity (specific value not available) | Not explicitly reported | Targets the first two PDZ domains of PSD-95.[4][5] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. This section outlines the key experimental protocols used to characterize PDZ domain inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is commonly used to determine the binding affinity of an inhibitor for its target PDZ domain in a high-throughput format.[6][7]
Principle: The assay measures the change in the polarization of fluorescently labeled peptide that binds to the PDZ domain. When a small, fluorescently labeled peptide is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger PDZ domain-containing protein, its tumbling slows down, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent peptide for binding to the PDZ domain, causing a decrease in polarization.
General Protocol:
-
Reagents:
-
Purified PDZ domain-containing protein.
-
Fluorescently labeled peptide corresponding to the C-terminus of a known binding partner of the PDZ domain (e.g., Oregon Green-labeled DAT C13 peptide for PICK1).[6]
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Triton X-100).
-
Test inhibitor compounds at various concentrations.
-
-
Procedure:
-
In a black microplate, add a fixed concentration of the purified PDZ domain and the fluorescently labeled peptide.
-
Add varying concentrations of the inhibitor compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Co-immunoprecipitation (Co-IP) for Target Engagement
Co-IP is a technique used to demonstrate the interaction between a PDZ domain-containing protein and its binding partner in a cellular context and to show that an inhibitor can disrupt this interaction.[8][9]
Principle: An antibody specific to a target protein is used to pull down the protein from a cell lysate. If other proteins are part of a complex with the target protein, they will also be pulled down. The presence of these interacting proteins is then detected by Western blotting.
General Protocol:
-
Cell Culture and Lysis:
-
Culture cells expressing the target PDZ protein and its binding partner.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-PICK1 antibody).
-
Add protein A/G-conjugated beads (e.g., agarose or magnetic beads) to the lysate to capture the antibody-antigen complexes.
-
Incubate with gentle rotation to allow for the formation of bead-antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the "prey" protein (the expected interacting partner) to confirm the interaction.
-
To test the effect of an inhibitor, cells are pre-treated with the compound before lysis, and the reduction in the amount of co-precipitated prey protein is quantified.
-
Electrophysiology for Functional Effects (LTP/LTD)
Long-term potentiation (LTP) and long-term depression (LTD) are forms of synaptic plasticity that are often modulated by PDZ domain interactions. Electrophysiological recordings from brain slices are used to assess the functional consequences of inhibiting these interactions.[10][11][12]
Principle: Field excitatory postsynaptic potentials (fEPSPs) are recorded in specific regions of hippocampal slices (e.g., the CA1 region) in response to stimulation of afferent pathways (e.g., the Schaffer collaterals). LTP is induced by high-frequency stimulation (HFS), resulting in a sustained increase in the fEPSP slope. LTD is induced by low-frequency stimulation (LFS), leading to a persistent decrease in the fEPSP slope.
General Protocol:
-
Slice Preparation:
-
Prepare acute hippocampal slices from rodents.
-
Maintain the slices in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
-
Recording and Stimulation:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
-
LTP/LTD Induction:
-
To induce LTP, apply a high-frequency stimulation protocol (e.g., one or more trains of 100 Hz for 1 second).
-
To induce LTD, apply a low-frequency stimulation protocol (e.g., 900 pulses at 1 Hz).
-
-
Inhibitor Application:
-
To test the effect of an inhibitor, perfuse the slices with aCSF containing the compound for a period before and during the induction protocol.
-
-
Data Analysis:
-
Monitor the fEPSP slope for an extended period after the induction protocol (e.g., 60 minutes).
-
The magnitude of LTP or LTD is expressed as the percentage change in the fEPSP slope from the baseline.
-
Signaling Pathways and Mechanisms of Inhibition
Understanding the signaling pathways in which PDZ domains operate is crucial for elucidating the mechanism of action of their inhibitors.
This compound and the PICK1 Signaling Pathway
This compound inhibits the PDZ domain of PICK1, a key regulator of AMPA receptor (AMPAR) trafficking.[13][14][15][16] PICK1 is involved in the endocytosis of GluA2-containing AMPARs, a process that is critical for synaptic depression (LTD). By binding to the PDZ domain of PICK1, this compound prevents the interaction between PICK1 and the C-terminus of the GluA2 subunit of the AMPA receptor. This disruption inhibits the internalization of AMPA receptors, thereby affecting synaptic plasticity.
Caption: this compound inhibits the PICK1 PDZ domain, disrupting AMPA receptor endocytosis.
PDZ1i and the MDA-9/Syntenin Signaling Pathway
PDZ1i is a selective inhibitor of the first PDZ domain of MDA-9/Syntenin, a scaffold protein implicated in cancer cell migration, invasion, and metastasis.[17][18][19][20] MDA-9/Syntenin, through its PDZ domains, interacts with various signaling molecules, including c-Src and focal adhesion kinase (FAK), leading to the activation of downstream pathways such as NF-κB. This cascade of events promotes the expression of matrix metalloproteinases (MMPs), which degrade the extracellular matrix and facilitate cancer cell invasion. PDZ1i, by blocking the PDZ1 domain, disrupts these protein-protein interactions and inhibits the pro-metastatic signaling of MDA-9.
Caption: PDZ1i targets the MDA-9/Syntenin PDZ1 domain, inhibiting cancer cell invasion.
AVLX-144 and the PSD-95 Signaling Pathway
AVLX-144 is a peptide-based inhibitor that targets the first two PDZ domains of PSD-95. PSD-95 is a major scaffolding protein at excitatory synapses that links NMDA receptors to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS).[21][22][23][24][25] This coupling is implicated in excitotoxicity, a key mechanism of neuronal damage in stroke and other neurological disorders. Excessive activation of NMDA receptors leads to a large influx of calcium, which in turn activates nNOS to produce nitric oxide (NO), a neurotoxic molecule. By disrupting the interaction between PSD-95 and the NMDA receptor, AVLX-144 is designed to uncouple this neurotoxic cascade, offering a potential neuroprotective strategy.
Caption: AVLX-144 disrupts the PSD-95/NMDA receptor complex to reduce excitotoxicity.
Conclusion
The study of PDZ domain inhibitors is a rapidly evolving field with significant therapeutic promise. This compound represents an important small-molecule tool for probing the function of the PICK1 PDZ domain and holds potential for the development of drugs targeting synaptic plasticity. Comparative analysis with other inhibitors, such as the cancer-focused PDZ1i and the neuroprotective peptide AVLX-144, highlights the diverse therapeutic applications of targeting PDZ domains. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of pharmacology.
References
- 1. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Bidirectional protein–protein interactions control liquid–liquid phase separation of PSD-95 and its interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescence polarization based screening assay for identification of small molecule inhibitors of the PICK1 PDZ domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. funjournal.org [funjournal.org]
- 13. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]
- 17. MDA-9/Syntenin/SDCBP: New insights into a unique multifunctional scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting tumor invasion: the roles of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mda-9/Syntenin promotes metastasis in human melanoma cells by activating c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Interaction of Postsynaptic Density Protein-95 with NMDA Receptors Influences Excitotoxicity in the Yeast Artificial Chromosome Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. islandscholar.ca [islandscholar.ca]
- 23. rupress.org [rupress.org]
- 24. jneurosci.org [jneurosci.org]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
Benchmarking the neuroprotective effects of FSC231 against other compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of FSC231 against other notable compounds in the field. By presenting available experimental data, detailing methodologies, and illustrating key signaling pathways, this document aims to serve as a valuable resource for researchers investigating novel therapeutic strategies for neurological disorders.
Introduction to Neuroprotection and Key Compounds
Neuroprotection is a critical therapeutic strategy aimed at preventing or slowing the process of neuronal cell death in response to acute injuries, such as stroke, or chronic neurodegenerative diseases. A key mechanism contributing to neuronal damage is excitotoxicity, a process triggered by the overactivation of glutamate receptors, leading to excessive intracellular calcium influx and subsequent cell death. This guide focuses on this compound and compares its neuroprotective profile with other compounds that target various aspects of the excitotoxic cascade and related pathological processes.
This compound is a small-molecule inhibitor of the PSD-95/DLG/ZO-1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1). By blocking the interaction between PICK1 and the GluA2 subunit of AMPA receptors, this compound prevents the internalization and degradation of these calcium-impermeable receptors, thereby mitigating excitotoxicity.[1][2]
For the purpose of this comparative analysis, the following compounds have been selected based on their distinct mechanisms of action in the realm of neuroprotection:
-
Memantine: A non-competitive NMDA receptor antagonist that blocks the excessive influx of calcium through NMDA receptor channels.[3][4][5]
-
NA-1 (Tat-NR2B9c): A peptide inhibitor that disrupts the interaction between the NMDA receptor subunit GluN2B and the postsynaptic density protein-95 (PSD-95), uncoupling the receptor from downstream neurotoxic signaling pathways.[6][7]
-
Edaravone: A free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in various neurological conditions.[6][8]
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the available quantitative data on the neuroprotective effects of this compound and the selected comparator compounds. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies. The experimental models and conditions may differ, warranting careful interpretation of the results.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model | Endpoint | Concentration | Result | Reference |
| This compound | OGD/R in hippocampal slices | Rescue of GluA2 protein levels | 100 µM | Significant prevention of GluA2 degradation | [1] |
| This compound | NMDA-induced excitotoxicity in hippocampal neurons | Inhibition of PICK1-GluA2 interaction | 50 µM | Significant reduction in co-immunoprecipitation | [2] |
| Memantine | NMDA-induced excitotoxicity in cortical neurons | Neuronal survival | 1-10 µM | Significant neuroprotection | [4] |
| NA-1 (Tat-NR2B9c) | NMDA-induced excitotoxicity in cortical neurons | Reduction of neuronal death | 1 µM | Significant neuroprotection | [6] |
| Edaravone | H2O2-induced oxidative stress in neuronal cell line | Cell viability | 10-100 µM | Dose-dependent increase in cell viability | [6] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Model | Administration Route | Dose | Endpoint | Result | Reference |
| This compound | Paclitaxel-induced neuralgia in rats | Intraperitoneal | 78.40 μg/kg total | Alleviation of neuralgia | Significant improvement in mechanical and thermal withdrawal thresholds | [9] |
| Memantine | Photothrombotic focal ischemia in neonatal rats | Intraperitoneal | 20 mg/kg | Infarct size reduction | 36.3% reduction in infarct size | [3] |
| NA-1 (Tat-NR2B9c) | Transient MCAO in macaques | Intravenous | 2 mg/kg | Infarct size reduction | Significant reduction in infarct volume | [7] |
| Edaravone | Ischemic stroke in humans | Intravenous | 60 mg | Improvement in functional outcome | Significant improvement in modified Rankin Scale score | [8] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by their interaction with distinct molecular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Memantine.
Caption: Mechanism of action of NA-1.
Caption: Mechanism of action of Edaravone.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the neuroprotective effects of the compounds discussed.
Organotypic Hippocampal Slice Culture Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This in vitro model is used to simulate ischemic conditions in the brain.
-
Slice Preparation: Hippocampi are dissected from postnatal day 7-10 rat pups and sliced into 350-400 µm thick sections using a tissue chopper.
-
Culture: Slices are placed on semiporous membrane inserts and cultured for 7-14 days to allow for recovery and stabilization.
-
OGD Induction: The culture medium is replaced with a glucose-free balanced salt solution, and the slices are transferred to a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 30-60 minutes).
-
Reperfusion: After OGD, the slices are returned to their original culture medium and incubated under normoxic conditions for a specified duration (e.g., 24 hours).
-
Assessment of Neuroprotection: Cell death is quantified using fluorescent dyes such as propidium iodide, which stains the nuclei of dead cells. The area of fluorescence is measured and compared between treated and untreated slices. Protein levels (e.g., GluA2) can be assessed by Western blotting.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is a technique used to determine if two proteins interact within a cell.[1][9][10]
-
Cell Lysis: Cells or tissue expressing the proteins of interest are lysed in a buffer that preserves protein-protein interactions.
-
Antibody Incubation: An antibody specific to one of the proteins (the "bait") is added to the cell lysate and incubated to allow for the formation of antigen-antibody complexes.
-
Immunoprecipitation: Protein A/G beads are added to the lysate. These beads bind to the antibody, and the entire complex (beads, antibody, bait protein, and any interacting proteins) is pulled down by centrifugation.
-
Washing: The pellet is washed several times to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the presence of the "prey" protein is detected by Western blotting using an antibody specific to it.
Western Blotting for Protein Expression Analysis
Western blotting is used to quantify the amount of a specific protein in a sample.[11][12][13][14][15]
-
Protein Extraction and Quantification: Proteins are extracted from cells or tissues, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., anti-GluA2), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is captured on film or by a digital imager. The intensity of the band corresponds to the amount of the target protein.
Förster Resonance Energy Transfer (FRET) Assay for Protein Binding
FRET is a technique that can be used to measure the proximity of two fluorescently labeled molecules, providing evidence of a direct interaction.[16][17][18][19][20]
-
Fluorophore Labeling: The two proteins of interest are labeled with a donor and an acceptor fluorophore, respectively.
-
Interaction: If the two proteins interact, the donor and acceptor fluorophores are brought into close proximity (typically 1-10 nm).
-
FRET Measurement: The sample is excited at the donor's excitation wavelength. If FRET occurs, the donor's energy is transferred to the acceptor, which then emits fluorescence at its characteristic wavelength. The ratio of acceptor to donor emission is measured.
-
Inhibition Assay: To test for inhibitors of the protein-protein interaction, the assay is performed in the presence of the test compound. A decrease in the FRET signal indicates that the compound is disrupting the interaction.
Conclusion
This guide provides a comparative overview of the neuroprotective compound this compound and other key agents in the field. While this compound shows promise as a targeted inhibitor of the PICK1-GluA2 interaction, thereby preventing a key step in the excitotoxic cascade, other compounds like Memantine, NA-1, and Edaravone offer alternative and potentially complementary neuroprotective strategies. The lack of direct comparative studies highlights a critical gap in the current research landscape. Future preclinical studies employing standardized models and head-to-head comparisons are essential for a more definitive assessment of the relative efficacy of these promising neuroprotective agents. Such studies will be invaluable in guiding the selection and development of the most effective therapies for a range of devastating neurological disorders.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Evaluation of memantine for neuroprotection in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective concentrations of the N-methyl-D-aspartate open-channel blocker memantine are effective without cytoplasmic vacuolation following post-ischemic administration and do not block maze learning or long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Long-Term Function and Survival of Edaravone Oral Suspension-Treated Patients With Amyotrophic Lateral Sclerosis Using PRO-ACT Data as Historical Placebo Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AMPA Receptor 2 (GluA2) (E1L8U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-AMPA Receptor 2 (GluA2) (Tyr876) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bpsbioscience.com [bpsbioscience.com]
FSC231 Demonstrates High Selectivity for PICK1 Over PSD-95 and GRIP1
For Immediate Release
[City, State] – [Date] – New research findings indicate that the small-molecule inhibitor, FSC231, exhibits significant selectivity for the PDZ domain of Protein Interacting with C Kinase 1 (PICK1) over other prominent scaffolding proteins, Postsynaptic Density protein 95 (PSD-95) and Glutamate Receptor Interacting Protein 1 (GRIP1). This selectivity is crucial for researchers in neuroscience and drug development, as it allows for the specific targeting of PICK1-mediated pathways, which are implicated in various neurological conditions, including neuropathic pain, excitotoxicity, and cocaine addiction.[1]
This compound was identified through a screening of approximately 44,000 compounds and binds to the PDZ domain of PICK1 with an affinity comparable to that of its endogenous peptide ligands, showing a Ki of approximately 10.1 μM.[1] This targeted binding allows this compound to disrupt the interaction between PICK1 and the GluA2 subunit of AMPA receptors, a key process in the regulation of synaptic plasticity.[1][2]
Comparative Binding Affinity
Experimental data demonstrates this compound's high specificity for the PICK1 PDZ domain. In competitive binding assays, this compound effectively displaced a fluorescently labeled C-terminal GluA2 peptide from the PICK1 PDZ domain. In contrast, even at concentrations up to 1 mM, this compound did not compete for the binding of fluorescently tagged peptides to the PDZ domains of PSD-95 (PDZ1-3) or GRIP1 (PDZ4-5).[1] This lack of binding to PSD-95 and GRIP1 underscores the inhibitor's selectivity.
| Compound | Target Protein | PDZ Domain(s) | Binding Affinity (Ki) | Effect |
| This compound | PICK1 | PDZ | ~10.1 μM[1] | Inhibition of peptide binding |
| This compound | PSD-95 | PDZ1-3 | No binding detected (up to 1 mM)[1] | No competition for peptide binding |
| This compound | GRIP1 | PDZ4-5 | No binding detected (up to 1 mM)[1] | No competition for peptide binding |
Experimental Protocols
The selectivity of this compound was primarily determined using a Fluorescence Polarization (FP) Assay . A summary of the methodology is provided below:
Objective: To determine the binding affinity and selectivity of this compound for the PDZ domains of PICK1, PSD-95, and GRIP1.
Materials:
-
Purified recombinant PDZ domain proteins (PICK1, PSD-95 PDZ1-3, GRIP1 PDZ4-5)
-
Fluorescently labeled peptides specific for each PDZ domain:
-
PICK1: Oregon Green-labeled DAT peptide (OG-DAT C13) or fluorescently labeled C-terminal GluR2 peptide.[1]
-
PSD-95 PDZ1-2: Fluorescently tagged C-terminal NMDA receptor (NR2b subunit) peptide.[1]
-
PSD-95 PDZ3: Fluorescently tagged C-terminal cysteine-rich PDZ-binding protein (CRIPT) peptide.[1]
-
GRIP1 PDZ4-5: Fluorescently tagged C-terminal GluR2 peptide.[1]
-
-
This compound compound
-
Assay buffer
Procedure:
-
A fixed concentration of the fluorescently labeled peptide was incubated with the corresponding purified PDZ domain protein in the assay buffer.
-
Increasing concentrations of this compound were added to the mixture.
-
The fluorescence polarization of the solution was measured at each concentration of this compound.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescently labeled peptide from the PDZ domain by this compound.
-
The data was used to calculate the inhibitory constant (Ki) of this compound for the PICK1 PDZ domain.
-
For selectivity testing, this compound was added at concentrations up to 1 mM to the mixtures containing PSD-95 and GRIP1 PDZ domains and their respective fluorescent peptides. The absence of a significant change in fluorescence polarization indicated a lack of binding.
Signaling Pathway and Experimental Workflow
The interaction between PICK1, GluA2-containing AMPA receptors, and other scaffolding proteins like GRIP1 is critical for synaptic function. The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to determine this compound's selectivity.
Caption: Targeted interaction of this compound with the PICK1-GluA2 signaling pathway.
Caption: Experimental workflow for determining this compound selectivity using fluorescence polarization.
The selective inhibition of the PICK1-GluA2 interaction by this compound presents a valuable tool for studying the roles of PICK1 in synaptic plasticity and offers a promising lead for the development of novel therapeutics for neurological disorders.[1] The clear differentiation in binding affinity between PICK1 and other PDZ domain-containing proteins like PSD-95 and GRIP1 highlights the potential for targeted pharmacological intervention.
References
Reproducibility of FSC231's Effects on Synaptic Plasticity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on the effects of FSC231, a small-molecule inhibitor of the PICK1 PDZ domain, on long-term potentiation (LTP) and long-term depression (LTD). While a foundational study by Thorsen et al. (2010) established the inhibitory effects of this compound on these key forms of synaptic plasticity, direct replication of these electrophysiological findings across different laboratories remains limited in published literature. However, the underlying mechanism of action—disruption of the PICK1-GluA2 interaction—has been consistently reported, lending indirect support to the reproducibility of its biological effects.
Executive Summary
Quantitative Data on this compound's Effects on LTP and LTD
The following tables summarize the key quantitative findings from the primary study by Thorsen et al. (2010) on the effects of this compound on LTP and LTD in rat hippocampal slices.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1 Neurons
| Parameter | Control | This compound (50 µM) | Source |
| LTP Induction Protocol | High-frequency stimulation (HFS) | High-frequency stimulation (HFS) | Thorsen et al., 2010 |
| Mean fEPSP Slope (60 min post-HFS) | ~150% of baseline | ~100% of baseline (LTP blocked) | Thorsen et al., 2010 |
| Statistical Significance | Significant potentiation | No significant potentiation | Thorsen et al., 2010 |
Table 2: Effect of this compound on Long-Term Depression (LTD) in Hippocampal CA1 Neurons
| Parameter | Control | This compound (50 µM) | Source |
| LTD Induction Protocol | Low-frequency stimulation (LFS; 1 Hz, 900 stimuli) | Low-frequency stimulation (LFS; 1 Hz, 900 stimuli) | Thorsen et al., 2010 |
| Mean fEPSP Slope (60 min post-LFS) | ~70% of baseline | ~100% of baseline (LTD blocked) | Thorsen et al., 2010 |
| Statistical Significance | Significant depression | No significant depression | Thorsen et al., 2010 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, primarily based on the work of Thorsen et al. (2010).
Hippocampal Slice Preparation
-
Animal Model: Male Wistar rats (postnatal day 16-22).
-
Anesthesia: Isoflurane inhalation followed by decapitation.
-
Dissection: The brain was rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, and 2.5 CaCl2, bubbled with 95% O2 / 5% CO2.
-
Slicing: Transverse hippocampal slices (400 µm thick) were prepared using a vibratome (Leica VT1000S).
-
Recovery: Slices were allowed to recover in a submerged chamber with oxygenated aCSF at 32°C for at least 1 hour before recording.
Electrophysiological Recordings
-
Recording Chamber: Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
Stimulation: A bipolar tungsten electrode was placed in the Schaffer collateral-commissural pathway to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Recording: fEPSPs were recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
-
Baseline Recording: Stable baseline responses were recorded for at least 20 minutes by stimulating at 0.05 Hz.
-
LTP Induction: LTP was induced by a single train of high-frequency stimulation (HFS; 100 Hz for 1 second).
-
LTD Induction: LTD was induced by low-frequency stimulation (LFS; 1 Hz for 15 minutes, 900 stimuli).
-
Drug Application: this compound (50 µM) was bath-applied for at least 20 minutes before and during the induction protocol.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Synaptic Plasticity
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting the interaction between PICK1 and the GluA2 subunit of AMPA receptors, this compound prevents the internalization of these receptors, a critical step for the expression of both LTP and LTD.
FSC231: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
FSC231 is a small-molecule inhibitor targeting the PSD‐95/DLG/ZO‐1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2] This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols. This compound has demonstrated potential therapeutic effects in conditions such as neuropathic pain and ischemic stroke.[1][3]
In Vitro Efficacy: Neuroprotection in Ischemic Models
This compound has been shown to be effective in cellular and tissue models of ischemia, primarily by preventing the degradation of the GluA2 subunit of AMPA receptors.[3][4] This neuroprotective effect is achieved by inhibiting the interaction between PICK1 and GluA2.[3]
Key Experimental Data
| Experimental Model | Treatment | Key Finding | Reference |
| Acute rodent hippocampal slices with oxygen-glucose deprivation/reperfusion (OGD/R) | Pretreatment with this compound | Prevented the OGD/R-induced association of PICK1 and GluA2.[3][4][5] | [3][4][5] |
| Acute rodent hippocampal slices with OGD/R | This compound treatment during OGD/R | Rescued total GluA2 AMPAR subunit protein levels.[3][4][5] | [3][4][5] |
| Cultured hippocampal neurons | Pretreatment with this compound | Inhibited co-immunoprecipitation of the GluA2 subunit with PICK1. | [6] |
| COS7 cells | 50 μM this compound | Blocked the binding between GluR2 (GluA2) and PICK1.[2] | [2] |
| Acute hippocampal slices | 100 µM this compound | Prevented the NMDA-induced association of GluA2 and PICK1.[5] | [5] |
Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Rat Hippocampal Slices
This protocol is a summary of the methodology used to induce ischemia-like conditions in vitro.[3]
-
Slice Preparation: Acute hippocampal slices are prepared from adult Sprague-Dawley rats.[5]
-
OGD Induction: Slices are subjected to a period of oxygen and glucose deprivation to mimic ischemic conditions. For example, 40 minutes of OGD.[5]
-
Reperfusion: Following OGD, the slices are returned to normal oxygenated and glucose-containing artificial cerebrospinal fluid to simulate reperfusion, for instance for 30 minutes.[5]
-
This compound Treatment: this compound, often encapsulated in liposomes for better delivery, is applied to the slices before and/or during the OGD/R procedure.[3] A concentration of 100 µM this compound has been used as a drug-saturating concentration.[3]
-
Analysis: The interaction between PICK1 and GluA2 is assessed using techniques like immunoprecipitation and Western blotting.[3][5]
Signaling Pathway in Ischemia
Under ischemic conditions, excessive glutamate release leads to the activation of AMPA and NMDA receptors, causing an influx of calcium.[3] This activates PKCα, which then binds to PICK1, promoting the internalization and degradation of GluA2-containing AMPA receptors.[3] this compound blocks the interaction between PICK1 and GluA2, thus preventing this degradation cascade.[3]
In Vivo Efficacy: Analgesia in Neuropathic Pain Models
In vivo studies have demonstrated the analgesic effects of this compound in a rat model of paclitaxel-induced neuralgia.[1]
Key Experimental Data
| Experimental Model | Treatment | Key Finding | Reference |
| Rats with paclitaxel-induced neuralgia | 78.40 μg/kg this compound, i.p. daily for 7 days | Alleviated neuralgia.[1][2] | [1][2] |
| Rats with paclitaxel-induced neuralgia | This compound treatment | Inhibited the phosphorylation of GSK-3β and ERK1/2. | [2] |
| Diabetic rats | 39.2μg/kg/day this compound, i.p. for 4 weeks | Inhibited the development of diabetic cardiomyopathy.[2] | [2] |
Experimental Protocol: Paclitaxel-Induced Neuralgia in Rats
This protocol outlines the methodology for inducing neuropathic pain and assessing the efficacy of this compound.[1]
-
Model Induction: Paclitaxel is administered to rats, typically via intraperitoneal injection, to induce peripheral neuropathy and associated pain. A total dose of 8 mg/kg can be administered over several days.[1]
-
This compound Administration: this compound is dissolved, for example in DMSO and saline, and administered intraperitoneally. A total dose of 78.40 μg/kg over seven days has been shown to be effective.[1][2]
-
Behavioral Testing: The development of neuralgia and the analgesic effect of this compound are assessed using behavioral tests that measure sensitivity to mechanical or thermal stimuli.
-
Molecular Analysis: After the treatment period, tissues such as the dorsal root ganglion (DRG) can be collected to analyze protein expression and signaling pathways (e.g., PICK1, GluA2, GSK-3β, ERK1/2) via Western blotting or other molecular biology techniques.[1]
Experimental Workflow
Comparison with Alternatives
Currently, published research primarily focuses on elucidating the mechanism of this compound rather than direct comparative efficacy studies with other established analgesics or neuroprotective agents for the same models. Future research should aim to include head-to-head comparisons with standard-of-care treatments to better position this compound in a therapeutic context.
Conclusion
This compound demonstrates significant efficacy both in vitro and in vivo. Its targeted mechanism of inhibiting the PICK1-GluA2 interaction provides a clear basis for its neuroprotective and analgesic effects. The available data strongly supports its further investigation as a potential therapeutic agent for ischemic injuries and neuropathic pain.
References
- 1. This compound alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Encapsulated this compound, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Orthogonal Approaches to Validate the On-Target Effects of FSC231: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal approaches to validate the on-target effects of FSC231, a small molecule inhibitor of the Protein Interacting with C Kinase 1 (PICK1). The document outlines supporting experimental data, detailed methodologies for key validation experiments, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Target, PICK1
This compound is a cell-permeable small molecule that selectively targets the PSD-95/Dlg/ZO-1 (PDZ) domain of PICK1.[1][2] PICK1 is a scaffolding protein that plays a crucial role in synaptic plasticity through its interaction with the C-terminus of the GluA2 subunit of AMPA receptors.[3][4][5][6] This interaction is implicated in the trafficking and surface expression of AMPA receptors, which is a fundamental mechanism underlying learning and memory.[3][5][6] By inhibiting the PICK1-GluA2 interaction, this compound can modulate synaptic strength and has shown potential in models of neuropathic pain and other neurological disorders.[7] Validating that a small molecule like this compound engages its intended target within a complex cellular environment is a critical step in drug discovery and chemical probe development.
Comparison of PICK1 Inhibitors
A key aspect of validating a compound's on-target effects is to compare its performance with alternative molecules. This section compares this compound with Tat-P4-(C5)2, a high-affinity bivalent peptide inhibitor of PICK1.
| Feature | This compound | Tat-P4-(C5)2 |
| Inhibitor Type | Small Molecule | Bivalent Peptide |
| Binding Affinity (Ki) | ~10.1 µM[8] | Not explicitly defined as Ki |
| Binding Affinity (General) | Micromolar range[7] | High-affinity (~2 nM)[9] |
| Potency (Apparent IC50) | Not explicitly reported in a functional assay | 1.17 µM (dissociation of pre-bound PICK1 from supported cell membrane sheets)[10] |
| Cell Permeability | Yes[1] | Yes (facilitated by the Tat peptide)[9] |
| Selectivity | Selective for PICK1 PDZ domain over PSD-95 and GRIP1[2] | Selective for PICK1 PDZ domain |
Orthogonal Validation Assays for this compound On-Target Engagement
A multi-pronged approach using orthogonal assays provides the most robust evidence for a compound's on-target activity. Below is a comparison of key techniques that can be employed to validate the interaction of this compound with PICK1.
| Assay | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody against a target protein (PICK1) is used to pull it out of a cell lysate, along with any interacting proteins (GluA2). The effect of an inhibitor (this compound) on this interaction is then assessed. | Demonstrates target engagement in a cellular context; provides evidence of functional disruption of a protein-protein interaction. | Can be influenced by antibody specificity and non-specific binding; does not provide direct binding affinity data. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding to a target protein alters its thermal stability. This change in stability upon heating is measured to confirm target engagement in intact cells or cell lysates. | Label-free; can be performed in a cellular environment, reflecting physiological conditions. | Not all ligand binding events result in a significant thermal shift; requires specific antibodies for detection (Western blot-based) or specialized equipment (high-throughput formats). |
| Surface Plasmon Resonance (SPR) | Measures the direct binding of an analyte (this compound) to a ligand (immobilized PICK1 protein) in real-time by detecting changes in the refractive index at the surface of a sensor chip. | Provides quantitative kinetic data (kon, koff) and binding affinity (KD); label-free. | Requires purified protein; does not confirm binding in a cellular context. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand (this compound) to a target protein (PICK1) in solution. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS); label-free and solution-based. | Requires relatively large amounts of purified protein and compound; lower throughput. |
Experimental Protocols
Co-Immunoprecipitation to Validate this compound-Mediated Disruption of the PICK1-GluA2 Interaction
This protocol is adapted from established co-immunoprecipitation procedures.[1][2][11][12][13]
1. Cell Culture and Treatment:
- Culture hippocampal neurons or a suitable cell line (e.g., HEK293T) expressing endogenous or transfected PICK1 and GluA2.
- Treat the cells with this compound at a final concentration of 50 µM or a vehicle control (DMSO) for a specified incubation time (e.g., 1-4 hours) at 37°C.
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Immunoprecipitation:
- Transfer the supernatant to a new pre-chilled tube.
- Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.
- Centrifuge to pellet the beads and transfer the supernatant to a new tube.
- Add a primary antibody specific for PICK1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
4. Washing and Elution:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
- Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
5. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against GluA2 and PICK1.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- A reduced band intensity for GluA2 in the this compound-treated sample compared to the vehicle control indicates that this compound has disrupted the PICK1-GluA2 interaction.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is a generalized procedure for a Western blot-based CETSA.[9][14][15][16][17]
1. Cell Treatment:
- Culture cells of interest in a suitable format (e.g., 6-well plates).
- Treat the cells with this compound at various concentrations or a vehicle control for 1 hour at 37°C.
2. Heating Step:
- Harvest the cells and resuspend them in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.
- Transfer the supernatant to new tubes and determine the protein concentration.
4. Western Blot Analysis:
- Normalize the protein concentration of all samples.
- Perform SDS-PAGE and Western blotting as described in the co-immunoprecipitation protocol, using a primary antibody against PICK1.
- A shift in the melting curve of PICK1 to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizing the Mechanism of Action
PICK1 Signaling Pathway in Synaptic Plasticity
The following diagram illustrates the role of PICK1 in NMDA receptor-dependent synaptic plasticity and the inhibitory effect of this compound.
Caption: PICK1-mediated AMPA receptor trafficking pathway.
Experimental Workflow for Co-Immunoprecipitation
This diagram outlines the key steps in the co-immunoprecipitation workflow to validate the disruption of the PICK1-GluA2 interaction by this compound.
Caption: Co-Immunoprecipitation experimental workflow.
Logical Flow for Orthogonal Validation Strategy
This diagram presents a logical approach to selecting and applying orthogonal assays for validating the on-target effects of a small molecule inhibitor like this compound.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. An Essential Role for PICK1 in NMDA Receptor-Dependent Bidirectional Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PICK1 is a calcium-sensor for NMDA-induced AMPA receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Synaptic Strength and AMPA Receptor Subunit Composition by PICK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. PICK1 targets activated protein kinase Calpha to AMPA receptor clusters in spines of hippocampal neurons and reduces surface levels of the AMPA-type glutamate receptor subunit 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. embopress.org [embopress.org]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of FSC231: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of FSC231, a small-molecule inhibitor of the PICK1 PDZ domain, ensuring laboratory safety and environmental protection.
This compound is recognized as a hazardous substance, harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Key Compound Information
A summary of the pertinent details for this compound is provided below.
| Property | Value | Source |
| Chemical Name | (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate | [2] |
| CAS Number | 1215849-96-9 | [1][2] |
| Molecular Formula | C13H10Cl2N2O3 | [1][2] |
| Molecular Weight | 313.13 | [1][2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Hazards | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, requires careful segregation and handling as hazardous waste.
Solid this compound Waste
Solid waste includes the pure compound, contaminated personal protective equipment (PPE), and lab supplies such as weighing boats and contaminated paper towels.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "(E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate" and "this compound". List all contents of the container.
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Liquid this compound Waste
Liquid waste typically consists of this compound dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO).
-
Segregation: Do not pour liquid waste containing this compound down the drain. Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Ensure the container material is compatible with all chemical components of the waste stream.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly list all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO, 10 mM").
-
Storage: Keep the liquid waste container tightly sealed and store it in secondary containment, such as a chemical-resistant tray, to prevent spills. The storage location should be a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the liquid hazardous waste.
Mandatory Visualizations
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of solid and liquid this compound waste.
References
Essential Safety and Operational Guide for Handling FSC231
This guide provides immediate, essential safety protocols and logistical procedures for the handling and disposal of FSC231 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
I. Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to mitigate exposure risks. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes | Safety goggles with side-shields | Must be worn to protect against splashes and dust. |
| Hands | Protective gloves | Chemical-resistant gloves are necessary. Inspect for tears before use. |
| Body | Impervious clothing / Laboratory coat | Should cover all exposed skin to prevent contact. |
| Respiratory | Suitable respirator | Use in areas with appropriate exhaust ventilation. A respirator is needed if dust or aerosols are generated. |
Table 1: Summary of Personal Protective Equipment (PPE) for Handling this compound.[1]
III. Step-by-Step Handling and Operational Plan
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.
-
Inert Atmosphere: this compound is packaged under an inert gas and should be stored accordingly to maintain stability.
-
Stock Solutions: After reconstitution, it is recommended to aliquot and freeze stock solutions at -20°C for up to six months.[2]
B. Preparation and Use:
-
Ventilation: All handling of this compound, especially when in solid form or creating solutions, should be conducted in a chemical fume hood or an area with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1]
-
Solubility: this compound is soluble in DMSO at a concentration of 100 mg/mL.
C. Spill Management:
-
Containment: In the event of a spill, immediately contain the area.
-
Cleanup: Clean up spills in a safe and timely manner. Avoid dust formation. Sweep up solid spills and place into a suitable, labeled container for disposal.[3]
-
Environmental Protection: Prevent the spilled material from entering drains, water courses, or the soil.[1] Collect any spillage.[1]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.
-
Waste Containers: Dispose of this compound and any contaminated materials (e.g., gloves, pipette tips, containers) in a designated and approved hazardous waste container.[1]
-
Labeling: Clearly label the waste container with the contents, including the name "this compound."
-
Environmental Precaution: Due to its high aquatic toxicity, it is critical to prevent any release into the environment.[1]
V. Experimental Workflow Diagram
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
